Atorvastatin works primarily by reversibly and competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [1] [2] [3].
The diagram below illustrates the primary mechanism and key pleiotropic effects.
Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and pleiotropic effects via isoprenoid pathway inhibition.
The following table summarizes the essential pharmacokinetic properties of atorvastatin. These characteristics are crucial for researchers to understand its behavior in vivo.
| Parameter | Value / Description | Significance / Context |
|---|---|---|
| Bioavailability | ~14% (low due to first-pass metabolism) [1] | High pre-systemic clearance. |
| Time to Peak Plasma Concentration (T~max~) | 1 - 2 hours [1] [3] | Rapid absorption after oral administration. |
| Protein Binding | ≥ 98% [1] [3] | Highly bound to plasma proteins. |
| Volume of Distribution (V~d~) | ~381 L [1] [3] | Indicates extensive tissue distribution. |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 [1] | Key site for drug-drug interactions. |
| Key Uptake Transporter | OATP1B1 (SLCO1B1 gene) [1] [5] | Critical for hepatic uptake; genetic polymorphisms affect exposure and myopathy risk [1]. |
| Active Metabolites | ortho- and para-hydroxylated derivatives [1] | Contribute to prolonged pharmacological activity. |
| Elimination Half-Life (Parent Drug) | ~14 hours [1] [3] | |
| Elimination Half-Life (HMG-CoA Reductase Inhibitory Activity) | 20 - 30 hours [1] [3] | Due to active metabolites. Allows for flexible once-daily dosing. |
| Primary Route of Excretion | Bile / Feces [1] [2] | Minimal renal excretion (<2% in urine). |
Here are methodologies from published studies that you can adapt for investigating atorvastatin activity.
This protocol from a 2021 study uses radiolabeled [18F]atorvastatin to visualize real-time pharmacokinetics and assess sexual dimorphism [6].
Objective: To assess the in vivo pharmacokinetics and tissue distribution of [18F]atorvastatin in male and female Wistar rats.
Experimental Workflow:
Experimental workflow for preclinical PET imaging and biodistribution study of [18F]atorvastatin [6].
Key Parameters & Analysis:
This 2016 study provides a methodology to investigate a potential "off-target" (pleiotropic) effect of atorvastatin using isolated tissue [7].
Objective: To determine if atorvastatin exhibits calcium channel blocking (CCB) activity on smooth muscle by relaxing spontaneous and KCl-induced contractions in isolated rabbit jejunum.
Experimental Workflow:
Experimental workflow for in vitro study of atorvastatin calcium channel blocking activity in isolated tissue [7].
The stereospecificity of atorvastatin means that different stereoisomers like (3S,5S) likely have different potencies for HMG-CoA reductase inhibition and potentially unique off-target profiles. Research in this area could focus on:
The pregnane X receptor (PXR), encoded by the NR1I2 gene, functions as a master regulator of xenobiotic metabolism and represents a critical nuclear receptor in the body's defense system against foreign compounds. As a ligand-activated transcription factor, PXR forms a heterodimeric complex with RXRα (retinoid X receptor alpha) that binds to specific DNA response elements in the regulatory regions of target genes, primarily those involved in drug metabolism and transport [1]. PXR exhibits a uniquely promiscuous ligand-binding capability due to its large and flexible ligand-binding pocket (approximately 1150-1540 ų), which enables it to interact with structurally diverse compounds including pharmaceuticals, endobiotics, and herbal supplements [2] [1]. This remarkable adaptability positions PXR as a crucial sensor mechanism that coordinates the transcriptional regulation of genes encoding drug-metabolizing enzymes and transporters in response to chemical exposure.
PXR's significance in pharmacology stems primarily from its role as the principal regulator of CYP3A4, the cytochrome P450 enzyme responsible for metabolizing over 50% of clinically used drugs [2]. Beyond CYP3A4, PXR activation induces the expression of numerous genes involved in phase I metabolism (other CYP enzymes), phase II conjugation enzymes (including sulfotransferases and UDP-glucuronosyltransferases), and drug transport proteins (such as multidrug resistance protein 1 MDR1 and organic anion transporting polypeptides OATP) [2] [1]. This comprehensive regulatory control establishes PXR as a critical determinant of drug disposition and a primary mechanism underlying drug-drug interactions in clinical practice. The receptor is predominantly expressed in tissues central to drug metabolism and elimination, including the liver, intestine, and to a lesser extent, the kidney, positioning it at the frontline of the body's chemical defense system [1].
Table 1: Quantitative Profile of (3S,5S)-Atorvastatin-Mediated PXR Activation and CYP Induction
| Parameter | Value/Result | Experimental System | Citation |
|---|---|---|---|
| PXR Activation EC₅₀ | 12.4 μM | Luciferase reporter assay | [3] |
| CYP2B mRNA Induction | Significant increase | Primary human hepatocytes | [4] [3] |
| CYP3A4 mRNA Induction | Significant increase | Primary human hepatocytes | [4] [3] |
| CYP2A6 Induction | Present | Primary human hepatocytes | [4] |
| Enantiomer Potency Ranking | RR > RS = SR > SS | Primary human hepatocytes | [4] |
Table 2: Enantiomer-Specific Effects of Statins on PXR Activation and CYP Induction
| Statin | Active Enantiomers | PXR Activation Pattern | Key CYP Enzymes Induced |
|---|---|---|---|
| Atorvastatin | All four enantiomers (RR > RS = SR > SS) | Dose-dependent with enantiospecific potency | CYP2A6, CYP2B6, CYP3A4 |
| Fluvastatin | SR > RS = SS > RR | Dose-dependent with enantiospecific potency | CYP2A6, CYP2B6, CYP3A4 |
| Rosuvastatin | Only RS active | Minimal PXR activation | CYP2A6, CYP2B6, CYP3A4 |
(3S,5S)-atorvastatin, while considered the pharmaceutically inactive enantiomer of atorvastatin in terms of HMG-CoA reductase inhibition, demonstrates significant activity as a PXR agonist with an EC₅₀ of 12.4 μM in luciferase reporter assays [3]. This PXR activation capacity is not an isolated effect but translates to functional pharmacological outcomes, as exposure to (3S,5S)-atorvastatin in primary human hepatocytes results in the significant upregulation of CYP2B and CYP3A4 mRNA content, with potency and efficacy comparable to other atorvastatin enantiomers [4] [3]. The PXR-mediated effects extend beyond these primary cytochrome P450 enzymes to include dose-dependent induction of CYP2A6, demonstrating a broader impact on the drug metabolism machinery than previously recognized [4].
The PXR activation profile of (3S,5S)-atorvastatin must be understood within the broader context of statin enantiomer specificity. Comparative studies reveal that all four optical isomers of atorvastatin activate PXR and induce cytochrome P450 enzymes, but with varying enantioselective potency following the hierarchy RR > RS = SR > SS [4]. This pattern illustrates the structural sensitivity of PXR activation, where subtle changes in chiral configuration significantly impact receptor affinity and subsequent transcriptional activity. Interestingly, this enantioselectivity pattern varies considerably between different statins—fluvastatin enantiomers follow a different potency order (SR > RS = SS > RR), while rosuvastatin demonstrates minimal PXR activation with only the 3R,5S-enantiomer showing any appreciable activity [4]. These findings underscore the complex structure-activity relationships governing PXR activation by statins and highlight the potential for significant differences in drug-drug interaction profiles between even closely related compounds.
The assessment of PXR activation by (3S,5S)-atorvastatin employed a validated gene reporter system utilizing LS180 human colon adenocarcinoma cells transiently transfected with a p3A4-luc reporter construct. This specialized construct contains the basal promoter region (-362/+53) with proximal PXR response element along with the distal xenobiotic responsive enhancer module (-7836/-7208) from the CYP3A4 gene 5´-flanking region cloned into a pGL3-Basic reporter vector [4]. The experimental protocol involves transfecting the cells using FuGENE HD Transfection Reagent, followed by a 24-hour treatment period with (3S,5S)-atorvastatin or vehicle control (DMSO at 0.1% v/v). The concentration range tested typically spans from 1-100 μM to establish a comprehensive dose-response relationship, with rifampicin (10 μM) serving as a positive control for PXR activation [4]. Following the treatment incubation, cells are lysed with luciferase lysis buffer and luciferase activity is quantified using a Tecan Infinite M200 Pro plate reader or similar instrumentation, with data normalized to protein content or cell viability measurements obtained through parallel cytotoxicity assays [4].
The functional consequences of PXR activation were investigated using primary human hepatocytes isolated from human liver donors, with studies typically including cells from multiple donors (e.g., 3 distinct donors) to account for interindividual variability in drug metabolism responses [4]. Hepatocytes are cultured in serum-free medium under standard conditions (37°C, 5% CO₂) and treated with (3S,5S)-atorvastatin across a concentration range (1-50 μM) for 24-48 hours. Following treatment, comprehensive expression analysis is performed at both mRNA and protein levels. For mRNA quantification, RT-PCR is employed using specific primers for target genes (CYP2A6, CYP2B6, CYP3A4, CYP2C9), while protein expression is assessed via western blot analysis using cytochrome P450-specific antibodies [4]. This multidimensional approach allows researchers to confirm that transcriptional activation mediated by PXR translates to functional protein expression, providing a complete picture of the enzyme induction potential of (3S,5S)-atorvastatin.
To establish the receptor specificity of (3S,5S)-atorvastatin, additional gene reporter assays are conducted using specialized cell lines designed to monitor activity of related nuclear receptors. The AZ-AhR cell line (derived from human hepatoma HepG2 cells transfected with a construct containing AhR binding sites upstream of a luciferase reporter gene) is used to assess aryl hydrocarbon receptor activation [4]. Similarly, the AZ-GR cell line (derived from human cervix carcinoma HeLa cells transfected with a construct containing glucocorticoid response elements) is employed to evaluate potential interactions with the glucocorticoid receptor pathway [4]. These assays follow similar protocols to the PXR reporter assay, with 24-hour compound exposure and luciferase endpoint measurement, providing a comprehensive receptor selectivity profile that confirms the specific involvement of PXR in the observed effects.
The activation of PXR by (3S,5S)-atorvastatin initiates a well-characterized transcriptional cascade that ultimately leads to enhanced drug metabolism capacity. The mechanism begins with ligand binding to PXR's large, flexible ligand-binding domain, which triggers a conformational change in the AF-2 helix located in the C-terminal region of the receptor [1]. This structural rearrangement facilitates the dissociation of corepressor complexes and enables recruitment of transcriptional coactivators such as members of the p160 family (SRC-1, SRC-2, SRC-3) [2] [1]. The ligand-activated PXR then forms a heterodimeric complex with RXRα that translocates to the nucleus (in cases where PXR is initially cytosolic) and binds to specific DNA response elements, including direct repeats (DR-3, DR-4, DR-5) and everted repeats (ER-6, ER-8) in the regulatory regions of target genes [2]. This binding recruits additional components of the transcriptional machinery, ultimately leading to the enhanced expression of drug-metabolizing enzymes and transporters [1].
Diagram 1: PXR activation pathway by (3S,5S)-atorvastatin, showing the sequence from ligand binding to gene expression.
The molecular consequences of PXR activation extend beyond the straightforward induction of drug-metabolizing enzymes. PXR engages in complex cross-talk with other nuclear receptors, including constitutive androstane receptor (CAR) and hepatocyte nuclear factor 4 alpha (HNF4α), often through competition for common coactivators or disruption of coactivation complexes [1]. This receptor cross-talk creates a regulatory network that can lead to both synergistic and antagonistic effects on gene expression. For example, PXR activation has been shown to repress genes involved in gluconeogenesis (PEPCK1, G6Pase), bile acid synthesis (CYP7A1, CYP8B1), and steroid metabolism (SULT1E1) through these cross-talk mechanisms [1]. Additionally, PXR activation influences energy homeostasis pathways, modulating hepatic glucose and lipid metabolism through both direct transcriptional regulation and interference with other metabolic regulators, illustrating the receptor's expanding role beyond xenobiotic metabolism [2] [1].
The demonstration that (3S,5S)-atorvastatin, the pharmaceutically inactive enantiomer in terms of HMG-CoA reductase inhibition, retains significant PXR activation capacity has profound implications for drug development strategies. This finding challenges the conventional assumption that isolating single enantiomers necessarily eliminates off-target pharmacological effects and underscores the importance of comprehensive receptor profiling during lead optimization. The relatively potent PXR activation (EC₅₀ = 12.4 μM) exhibited by (3S,5S)-atorvastatin suggests that this enantiomer could contribute to the drug-drug interaction profile of racemic atorvastatin formulations, potentially mediating interactions with co-administered medications that are PXR substrates [4] [3]. Furthermore, the observed induction of multiple CYP enzymes (CYP2A6, CYP2B6, CYP3A4) indicates that the metabolic consequences extend beyond the well-characterized CYP3A4 pathway, suggesting a broader interaction potential than previously recognized [4].
The enantioselective patterns of PXR activation across different statins provide valuable insights for rational drug design aimed at minimizing metabolic interactions. The substantial variation in PXR activation potency between enantiomers of atorvastatin (RR > RS = SR > SS) and fluvastatin (SR > RS = SS > RR), contrasted with the minimal activation by rosuvastatin enantiomers, reveals important structure-activity relationships that could guide medicinal chemistry efforts [4]. These findings suggest that specific structural features, potentially related to the fluorophenyl group orientation, hydrogen bonding capacity, or overall molecular conformation, significantly influence PXR binding affinity. By elucidating these structural determinants, researchers can develop advanced statin analogs or next-generation cholesterol-lowering agents that maintain potent HMG-CoA reductase inhibition while minimizing PXR-mediated metabolic interactions, thereby enhancing therapeutic safety profiles.
From a clinical perspective, the PXR activation capacity of (3S,5S)-atorvastatin contributes to our understanding of the metabolic interactions observed with atorvastatin therapy. While current drug interaction profiles primarily focus on atorvastatin's metabolism via CYP3A4, the PXR-mediated induction of multiple drug-metabolizing enzymes suggests that atorvastatin may also act as a perpetrator in drug-drug interactions by enhancing the clearance of co-administered medications that are substrates for CYP2B6, CYP2A6, and other PXR-regulated enzymes [4]. This expanded interaction potential should be considered when prescribing atorvastatin in complex polypharmacy regimens, particularly in patients receiving narrow therapeutic index medications metabolized by these enzymes. The differential PXR activation patterns between statin enantiomers may also explain variations in drug interaction profiles observed between different statins, informing clinician selection of specific statins based on a patient's concomitant medications.
The findings regarding (3S,5S)-atorvastatin's PXR activation also carry significant implications for regulatory science and drug approval processes. These results highlight the importance of evaluating both enantiomers of chiral drugs during preclinical development, even when one enantiomer is considered pharmacologically inactive for the primary therapeutic target. Regulatory agencies may need to consider enantiomer-specific assessment of nuclear receptor activation as part of comprehensive safety pharmacology profiles, particularly for drugs likely to be used long-term or in combination therapies. Additionally, the demonstration of enantioselective PXR activation supports the regulatory preference for enantiopure drug formulations when substantial differences in off-target effects exist between enantiomers, as this approach can optimize therapeutic indices and minimize adverse metabolic consequences.
The investigation of (3S,5S)-atorvastatin's effects on PXR activation provides a compelling example of how enantiomer-specific pharmacology can significantly influence drug properties beyond primary therapeutic targets. The experimental evidence demonstrating that this "inactive" enantiomer functions as a PXR agonist with an EC₅₀ of 12.4 μM and induces clinically relevant drug-metabolizing enzymes underscores the importance of comprehensive pharmacological profiling of all stereoisomers during drug development [4] [3]. The enantiospecific patterns observed across different statins further reveal the structural sophistication of PXR ligand recognition and highlight opportunities for designing improved therapeutic agents with reduced interaction potential. These findings fundamentally expand our understanding of statin pharmacology and challenge simplified interpretations of enantiomer purity as a straightforward solution to off-target effects.
Atorvastatin, via its (3S,5S) side chain, functions as a competitive and reversible inhibitor of HMG-CoA reductase [1]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the committed, rate-limiting step in the cholesterol biosynthetic pathway in the liver [2] [3].
The diagram below illustrates the enzymatic reaction and the mechanism of competitive inhibition by (3S,5S)-atorvastatin.
The (3S,5S)-atorvastatin competes with the natural substrate HMG-CoA for the active site of HMG-CoA reductase, thereby inhibiting cholesterol production [2] [4].
The inhibition triggers two key downstream effects [2]:
Beyond lowering atherogenic lipoproteins, statins like atorvastatin exhibit pleiotropic effects, including plaque stabilization, reduced vascular inflammation, improved endothelial function, and decreased thrombogenicity [2].
The potency of different statins can be compared based on their ability to lower Low-Density Lipoprotein Cholesterol (LDL-C). Atorvastatin is classified as a high-intensity statin.
| Statin | Example Daily Dose | Approximate LDL-C Reduction | Intensity Classification |
|---|---|---|---|
| Atorvastatin | 10 mg | 39% | High [3] |
| 20 mg | 43% | High [3] | |
| 40 mg | 50% | High [2] [3] | |
| 80 mg | 60% | High [3] | |
| Rosuvastatin | 5 mg | 45% | High [3] |
| 10 mg | 52% | High [3] | |
| 20 mg | 55% | High [2] [3] | |
| Simvastatin | 40 mg | 41% | Moderate [3] |
For researchers investigating the inhibitory activity of (3S,5S)-atorvastatin or novel compounds, the following core methodologies are foundational.
This protocol measures the direct inhibition of purified HMG-CoA reductase activity.
This assay evaluates the functional consequence of enzyme inhibition in a more biologically relevant system.
The experimental workflow for the cellular assay is summarized below.
Workflow for evaluating the functional cellular effects of (3S,5S)-atorvastatin on cholesterol synthesis and LDL uptake.
Atorvastatin contains two chiral centers, leading to four possible stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S) [1]. Only the (3R,5R) configuration is therapeutically active [2] [1].
The diagram below illustrates the established mechanism leading to the inactivity of the (3S,5S) enantiomer.
Mechanism of stereospecific activity in atorvastatin enantiomers.
Experimental data confirms that the biological effects of atorvastatin isomers are highly enantiospecific, extending beyond just HMG-CoA reductase inhibition.
Table 1: Comparative Biological Effects of Atorvastatin Optical Isomers
| Activity / Parameter | (3R,5R) Enantiomer (Active Drug) | (3S,5S) & Other Isomers | Experimental Context & Citation |
|---|---|---|---|
| HMG-CoA Reductase Inhibition | Potent inhibition (IC50 ~7 nM) [4]. | Significantly weaker or inactive [2]. | Enzyme inhibition assays [4]. |
| Induction of CYP3A4 | Strong induction potency [5]. | Lower induction potency [5]. | Primary human hepatocytes; potency order: RR > RS = SR > SS [5]. |
| Activation of PXR Receptor | Dose-dependent activation [5]. | Varies by isomer; (3R,5R) shows distinct activity [5]. | Gene reporter assays in transiently transfected LS180 cells [5]. |
Maintaining high enantiomeric purity of the (3R,5R) form is critical for drug safety and efficacy. Pharmacopoeial methods, such as the European Pharmacopoeia (EP) monograph, define strict quality controls [1].
The choice to develop the single (3R,5R)-enantiomer was a key medicinal chemistry decision.
(3S,5S)-Atorvastatin is one of the enantiomers of the cholesterol-lowering drug atorvastatin. Its key characteristics are summarized in the table below.
| Aspect | Description |
|---|---|
| IUPAC Name | 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt [1] |
| CAS Number | 1428118-38-0 [2] [1] |
| Molecular Formula | C₃₃H₃₄FN₂O₅·Na [1] |
| Molecular Weight | 580.6 g/mol [1] |
| Primary Significance | Serves as a negative control in pharmacological studies and a specified impurity (Atorvastatin EP Impurity E) in quality control [2] [1]. |
| Biological Activity | Exhibits little to no inhibitory activity against HMG-CoA reductase, unlike the therapeutically active (3R,5R)-enantiomer [2] [1]. |
The core challenge in purity analysis is separating the (3S,5S)-enantiomer from its diastereomers. HPLC is the most cited technique for this task.
| Technique | Key Separation Parameters | Application & Notes |
|---|
| Chiral HPLC | Column: Chiralcel OD-RH Mobile Phase: n-Hexane/2-Propanol (95:5 v/v) Flow Rate: 1.0 mL/min Detection: 260 nm [3] | Achieves direct separation of atorvastatin diastereomers. Reported retention times: 3.23 min and 3.85 min with a resolution (Rs) of 1.2 [3]. | | Reversed-Phase HPLC | Column: C18 (e.g., Kinetex, Zorbax) [4] [5] Mobile Phase: Buffer (e.g., Phosphate, pH 3.5-4.1) and Acetonitrile (Gradient) Detection: 240-280 nm [4] [6] | Workhorse for impurity profiling. Can separate (3S,5S)-atorvastatin from other process-related impurities in a single run [5]. | | Reversed-Phase UPLC/UHPLC | Column: Advanced C18 columns with sub-2µm particles (e.g., Zorbax Eclipse XDB C18, 1.8 µm) [5] Mobile Phase: Phosphate buffer (pH ~3.5) and Acetonitrile/Tetrahydrofuran [5] | Offers faster analysis and lower solvent consumption compared to conventional HPLC. Requires low-dispersion instrumentation [5]. |
This protocol is adapted from a method developed for the simultaneous determination of atorvastatin and its impurities [5].
For a purity method to be reliable, it must be validated. The following table outlines key parameters as per ICH guidelines.
| Parameter | Objective | Typical Target Specification | | :--- | :--- | :--- | | Specificity | Ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, excipients). | No interference observed at the retention time of the analyte peak [6] [5]. | | Linearity & Range | Demonstrate that the analytical procedure produces a response directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 over a specified range (e.g., 80%-120% of test concentration) [6]. | | Accuracy (Recovery) | Determine the closeness of the measured value to the true value. | Recovery of 98-102% for the API [4]. | | Precision |
The following diagram illustrates the logical workflow for developing and validating a purity method for this compound.
Workflow for developing and validating an HPLC purity method for this compound.
Current research focuses on developing faster, "greener" HPLC methods that reduce analysis time and toxic solvent use. One study replaced the European Pharmacopoeia's 85-minute method with a 15-minute one using a core-shell C18 column and a phosphate buffer/acetonitrile mobile phase, eliminating toxic tetrahydrofuran [5]. Advances in chiral stationary phases continue to improve the resolution of stereoisomers like (3S,5S)-atorvastatin [3].
(3S,5S)-Atorvastatin Sodium Salt is the inactive enantiomer of the blockbuster cholesterol-lowering drug Atorvastatin. It is used in research as a tool compound to study the mechanisms of statin drugs, particularly for investigating non-HMG-CoA reductase mediated effects, such as its role as a pregnane X receptor (PXR) activator [1].
Table 1: Basic Physicochemical Profile of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 501121-34-2 [2] [1] |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ [2] |
| Molecular Weight | 580.62 g/mol [2] |
| Appearance | Off-white to light yellow solid powder [1] |
| Purity | ≥95% to 98% [2] [1] |
| Storage Conditions | Powder: -20°C for 3 years; in solvent: -80°C for 6 months [1] |
A key challenge in working with (3S,5S)-Atorvastatin is its poor aqueous solubility, which is a characteristic of the atorvastatin molecule in general [3]. The following data summarizes its solubility in relevant solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |
|---|---|---|---|
| DMSO | ~125 mg/mL [1] | ~125 | ~223.76 |
| Water | Very slight [4] [3] | Information missing | Information missing |
| Methanol | Slightly soluble [4] | Information missing | Information missing |
Procedure for 100 mM Stock Solution in DMSO:
This protocol is adapted from a validated method for atorvastatin and can be used to confirm the solubility of the (3S,5S) enantiomer [5].
For animal studies, stock solutions in DMSO must be further diluted into biocompatible vehicles [1].
Table 3: Example Formulations for Animal Dosing
| Injection Route | Formulation Composition (v/v) | Final DMSO Concentration |
|---|---|---|
| Intraperitoneal (IP), Intravenous (IV) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | 10% |
| Oral Gavage (PO) | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1] | 0% |
Workflow Diagram: In Vivo Dosing Solution Preparation
While the (3R,5R) enantiomer is responsible for the primary lipid-lowering effect, the (3S,5S) enantiomer serves as a critical control in mechanistic studies.
Pathway Diagram: (3S,5S)-Atorvastatin as a PXR Activator
The experimental data indicates that this compound is highly soluble in DMSO, making it an excellent solvent for preparing concentrated stock solutions for in vitro studies. Its solubility in methanol is lower, described only as "slightly soluble" [4]. For in vivo applications, DMSO stock solutions must be diluted into appropriate vehicles to ensure biocompatibility.
Researchers should note that this enantiomer is primarily a tool for investigating non-lipid-related pathways, such as PXR-mediated gene regulation. When designing experiments, it is crucial to use the (3S,5S) and (3R,5R) enantiomers in tandem to dissect specific biological mechanisms.
1. Chemical Profile and Storage Conditions this compound (CAS 1428118-38-0) is a defined enantiomer of atorvastatin. It is characterized as a hygroscopic, crystalline solid [1]. Its storage conditions and solubility are critical for maintaining stability in a research setting.
Table 1: Solubility Profile of this compound
| Solvent | Solubility |
|---|---|
| Dimethyl Formamide (DMF) | 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
2. Biological Activity and Research Applications (3S,5S)-Atorvastatin is the pharmacologically inactive enantiomer of the cholesterol-lowering drug atorvastatin. While it shows "little or no inhibitory activity" against its primary target, HMG-CoA reductase, it has been identified as a relevant tool compound in other research areas [1] [4] [3].
Protocol 1: Safe Handling and Reconstitution
This protocol outlines the standard procedure for handling and preparing stock solutions of this compound.
The workflow for proper storage and handling is summarized in the following diagram:
Protocol 2: Assessing CYP Induction in Human Hepatocytes
This protocol is adapted from published research using (3S,5S)-Atorvastatin to study PXR-mediated induction of cytochrome P450 enzymes [4].
The experimental workflow for this protocol is outlined below:
The information in these notes is synthesized from chemical, supplier, and research data.
The table below summarizes the key available data on (3S,5S)-atorvastatin sodium salt. This stereoisomer is often used in research as a reference standard, for instance, as Atorvastatin EP Impurity E [1].
| Property | Description |
|---|---|
| CAS Number | 501121-34-2 [1] |
| Molecular Formula | C₃₃H₃₅FN₂O₅ [1] |
| Molecular Weight | 558.64 g/mol [1] |
| Physical Form | White to off-white solid [1] |
| Melting Point | 182-184°C [1] |
| Solubility | Slightly soluble in DMSO and Methanol [1] |
| Storage | -20°C Freezer [1] |
| Primary Research Use | Pharmaceutical impurity/reference standard; study of statin stereochemistry and metabolism [1]. |
While detailed protocols are not available in the search results, the following areas are actively researched in relation to atorvastatin and can guide your experimental design using the (3S,5S) isomer.
1. Hepatic Transporter Kinetics: A 2025 study characterized the uptake of various statins, including atorvastatin, by hepatic Organic Anion Transporting Polypeptides (OATPs) [2]. You could design experiments to compare the transport kinetics of (3S,5S)-atorvastatin with the therapeutic (3R,5R)-form.
2. Advanced Drug Delivery Systems: Research explores conjugating atorvastatin to polymers or nanoparticles to improve its targeted delivery, particularly for atherosclerosis [3].
The following diagram outlines the core workflow for investigating (3S,5S)-atorvastatin in these two key research applications.
The this compound is available from several chemical suppliers for research purposes. The pricing is typically on a per-milligram scale, which is standard for high-purity reference standards [1].
(3S,5S)-Atorvastatin is the inactive enantiomer of atorvastatin and is used in research, for instance, as a control to study specific receptor interactions [1]. Its solubility profile is a key consideration for experimental design.
The table below summarizes the solubility data and recommended conditions for preparing a stock solution.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
|---|---|---|---|
| DMSO | 125 mg/mL (223.76 mM) [1] | 10-100 mM | Primary recommended solvent. Hygroscopic; use newly opened DMSO to avoid water contamination. |
| Methanol | Freely soluble [2] | N/A for direct cell culture | Can be used for initial dissolution, but must be evaporated and reconstituted in DMSO or culture medium for cell assays to avoid toxicity. |
The following diagram outlines the key steps for preparing and applying (3S,5S)-atorvastatin in cell culture experiments.
For critical experiments, verifying the concentration and stability of your stock solution is good practice.
Atorvastatin (ATV) is a cornerstone in the management of hypercholesterolemia and prevention of cardiovascular diseases. As a synthetic chiral molecule with two stereogenic centers at the C3 and C5 positions of its heptanoic acid side chain, it can exist as four distinct stereoisomers. Therapeutically, only the (3R,5R) enantiomer is active, making the control of stereoisomeric purity a critical aspect of pharmaceutical quality assurance. The presence of enantiomeric and diastereomeric impurities, if not properly controlled, can impact the drug's safety and efficacy. This application note consolidates and presents detailed, validated chromatographic methods for the precise separation and quantification of atorvastatin and its stereoisomeric impurities, catering to the needs of researchers and quality control professionals in drug development.
The following table summarizes the key characteristics of the available HPLC methods for separating atorvastatin enantiomers, providing a quick comparison to aid in method selection.
Table 1: Comparison of HPLC Methods for Atorvastatin Enantio-Separation
| Method Parameter | European Pharmacopoeia (EP) Method [1] | Improved Normal-Phase Method [1] | Fast Impurity Profiling Method [2] |
|---|---|---|---|
| Primary Application | Enantiomeric purity (IMP-E) | Enantiomeric & diastereomeric purity | Related substances & impurities in tablets |
| Column | Chiralpak AD-H (150 mm × 4.6 mm, 5 µm) | Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm) | Core-shell C18 column (e.g., 100 mm × 4.6 mm, 2.2 µm) |
| Mobile Phase | n-Heptane-Ethanol-Formic Acid (96:4:0.1 v/v/v) | n-Hexane-Ethanol-Formic Acid (90:10:0.1 v/v/v) | Gradient: Phosphate Buffer (pH 4.1) / Acetonitrile |
| Flow Rate | 1.8 mL/min | 1.0 mL/min | ~1.0 mL/min (typical for such columns) |
| Column Temperature | 40 °C | 35 °C | Ambient |
| Run Time | ~42 minutes | ~35 minutes | < 15 minutes |
| Approx. Mobile Phase Consumption | 76 mL | 35 mL | < 15 mL |
| Key Advantage | Official pharmacopeial method | Simultaneous separation of all stereoisomers; greener | Very fast; suitable for routine QC |
This method offers a robust and efficient alternative to the EP method, enabling the simultaneous separation of atorvastatin from its enantiomer (IMP-E) and diastereomer (IMP-B) with significant reductions in analysis time and solvent consumption [1].
The method has been partially validated, demonstrating [1]:
This method is designed for high-throughput quality control, enabling the simultaneous determination of atorvastatin and its related substances in a single, rapid run [2].
The following workflow diagram illustrates the key stages of the analytical process for the enantiomeric purity testing of atorvastatin, from sample preparation to data analysis and interpretation.
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. This reaction is the committed step in cholesterol biosynthesis, making HMG-CoA reductase a primary therapeutic target for managing hypercholesterolemia. Inhibitors of this enzyme, collectively known as statins, are first-line lipid-lowering agents and represent one of the most widely prescribed drug classes globally.
The HMG-CoA reductase inhibition assay is a fundamental tool in pharmaceutical research and development, serving multiple critical functions. It enables the screening and discovery of novel inhibitory compounds from synthetic or natural sources, facilitates the pharmacological profiling of drug candidates, and supports pharmacokinetic and toxicokinetic studies by quantifying active drug concentrations in biological matrices. Furthermore, refined applications of this assay contribute to quality control of pharmaceutical preparations containing statins.
This document provides a comprehensive technical resource for researchers, detailing established assay methodologies, validation parameters, and advanced applications. The protocols described herein are derived from peer-reviewed scientific literature and have been successfully implemented in industrial and academic settings for the development and analysis of HMG-CoA reductase inhibitors.
HMG-CoA reductase activity can be monitored through several methodological approaches, each with distinct advantages and applications. The primary methods include enzyme inhibition assays, chromatographic techniques, and computational predictive models.
The fundamental principle of the enzyme inhibition assay involves incubating the HMG-CoA reductase enzyme with its substrate, HMG-CoA, in the presence of NADPH. The enzyme catalyzes the conversion of HMG-CoA to mevalonate, with simultaneous oxidation of NADPH to NADP⁺. The rate of this reaction is directly proportional to the decrease in NADPH absorbance, which can be measured spectrophotometrically at 340 nm. In the presence of a competitive inhibitor, the reaction rate decreases, resulting in a slower decline in NADPH absorbance. This change in rate is used to calculate the degree of enzyme inhibition [1] [2].
This protocol is adapted from validated methods used for quantitation of statins in plasma matrices and for in vitro inhibition screening [1] [6].
Reaction Mixture Preparation:
Enzyme Addition and Reaction Initiation:
Absorbance Measurement:
Controls:
Data Calculation:
This method provides direct quantification of the mevalonate product with higher sensitivity, suitable for precise kinetic studies and complex sample matrices [3].
Enzyme Reaction:
Sample Preparation:
LC-MS/MS Analysis:
Quantification:
For high-throughput analysis of plasma samples from clinical studies, an automated robotic assay can be implemented [2].
Sample Preparation:
Automated Assay:
Validation Parameters:
The quantitative data obtained from HMG-CoA reductase inhibition assays provides essential parameters for evaluating inhibitor potency and enzyme kinetics.
Table 1: Experimentally Determined IC₅₀ Values for Known HMG-CoA Reductase Inhibitors
| Compound | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|
| Pravastatin | 40.6 nM | In vitro, spectrophotometric | [6] |
| Caffeic Acid | 10.162 μM | In vitro, spectrophotometric | [6] |
| Rosuvastatin | pIC₅₀ = 8.43 (3.7 nM) | C3D-QSAR prediction | [4] |
| Simvastatin | Clinical endpoint reduction | Robotic inhibition assay | [2] |
Table 2: Validation Parameters for HMG-CoA Reductase Inhibition Assays in Different Plasma Matrices
| Parameter | Human Plasma | Dog Plasma | Rat Plasma | Mouse Plasma |
|---|---|---|---|---|
| Precision (CV%) | 10.4% - 14.5% | 4.89% - 10.6% | 2.68% - 8.62% | 3.68% - 8.96% |
| Accuracy (% Relative Error) | Within ±6.25% | Within ±8.13% | Within ±5.00% | Within ±5.38% |
| Quantitation Range | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL |
| Reference | [1] | [1] | [1] | [1] |
To determine the mechanism of inhibition, kinetic parameters are calculated from the assay data:
Michaelis-Menten Kinetics:
Lineweaver-Burk Analysis:
Determination of Kinetic Constants:
For caffeic acid, kinetic studies revealed significant inhibition parameters with Kₘ and Vₘₐₓ values of 0.360 ± 0.042 and 91.086 ± 1.65, respectively, compared to pravastatin with values of 10.325 ± 0.937 and 94.266 ± 2.458 [6].
Modern drug discovery increasingly relies on computational approaches to identify novel HMG-CoA reductase inhibitors:
For regulatory submissions and high-impact publications, complete method validation should include:
The HMG-CoA reductase inhibition assay remains a cornerstone technique in cardiovascular drug discovery and development. The methodologies detailed in this document—from basic spectrophotometric assays to advanced LC-MS/MS and robotic platforms—provide researchers with robust tools for evaluating potential inhibitors. The integration of computational approaches with experimental validation creates a powerful pipeline for identifying novel therapeutic candidates with optimal efficacy and safety profiles.
As research continues to uncover new dimensions of HMG-CoA reductase biology and statin pharmacology, these assay protocols will continue to evolve, supporting the development of next-generation inhibitors for managing hypercholesterolemia and associated cardiovascular diseases.
The pregnane X receptor (PXR), encoded by the NR1I2 gene and located on human chromosome 3q12-q13.3, is a ligand-activated nuclear receptor that functions as a master regulator of xenobiotic metabolism and elimination. PXR possesses a unique structural architecture characterized by a large and flexible ligand-binding pocket comprising 28 amino acid residues, which enables it to recognize and bind an extraordinarily diverse array of endogenous and exogenous compounds [1]. This promiscuous binding capability allows PXR to modulate the expression of numerous drug-metabolizing enzymes and transporters, including cytochrome P450 enzymes (particularly CYP3A4), glutathione S-transferases, and P-glycoprotein, making it a critical determinant of drug-drug interactions and pharmacokinetic profiles [1] [2]. Beyond its traditional role in xenobiotic clearance, emerging research has established PXR as a key player in various physiological and pathological processes, including energy homeostasis, lipid metabolism, inflammatory responses, and cancer progression [1].
The investigation of PXR modulation using specific ligands such as (3S,5S)-atorvastatin provides valuable insights into receptor activation mechanisms and facilitates the development of targeted therapeutic strategies. (3S,5S)-atorvastatin represents the pharmacologically inactive enantiomer of the cholesterol-lowering drug atorvastatin, yet it retains the ability to activate PXR, creating a unique experimental tool for dissecting PXR-mediated effects independent of HMG-CoA reductase inhibition [3] [4]. This compound has demonstrated significant PXR activation potency with an EC(_{50}) of 12.4 μM in luciferase reporter assays and has been shown to increase CYP2B and CYP3A mRNA content with equal ability to the active atorvastatin enantiomer [3]. These characteristics make (3S,5S)-atorvastatin an invaluable probe compound for studying PXR activation without confounding lipid-lowering effects, particularly in research focused on drug metabolism regulation, nuclear receptor pharmacology, and the identification of potential drug interactions.
PXR exhibits a canonical nuclear receptor architecture composed of several functionally distinct domains that orchestrate its transcriptional regulatory capabilities. The receptor consists of 434 amino acids organized into a DNA-binding domain (DBD) containing two zinc finger motifs that facilitate binding to response elements in target gene promoters, a flexible hinge region, and a ligand-binding domain (LBD) that accommodates diverse chemical structures [1]. The LBD adopts a three-layered α-helical sandwich architecture and features a unique insertion of approximately 50 residues (amino acids 177–228) that includes α2, β1, β1′, and a tryptophan zipper (Trp-Zip) motif [1]. This structural arrangement creates an expansive and malleable ligand-binding cavity that explains PXR's remarkable promiscuity in ligand recognition. The C-terminal portion of the LBD contains the activation function-2 (AF-2) domain, which serves as a critical interface for recruiting transcriptional coactivators in response to ligand binding [1].
Table 1: Key Structural Domains of Human PXR and Their Functional Roles
| Structural Domain | Amino Acid Regions | Key Structural Features | Primary Functions |
|---|---|---|---|
| DNA-Binding Domain (DBD) | ~70-150 | Two zinc finger motifs, bipartite nuclear localization signal | Binding to PXR response elements in target gene promoters |
| Hinge Region | ~151-176 | Flexible linker | Connects DBD and LBD, allows rotational freedom |
| Ligand-Binding Domain (LBD) | ~177-434 | Three-layered α-helical sandwich, unique 50-residue insertion | Ligand recognition, coactivator recruitment, dimerization |
| AF-2 Domain | C-terminal within LBD | Polar and hydrophobic interface | Ligand-dependent transactivation, coactivator binding |
PXR exerts its transcriptional regulatory functions through the formation of multimeric protein complexes. The receptor can form homodimers through antiparallel interactions between β1′ strands stabilized by the Trp-Zip motif, but more importantly, it typically heterodimerizes with retinoid X receptor (RXRα) [1]. This PXR/RXRα heterodimer can further assemble into heterotetrameric structures that exhibit markedly enhanced affinity for transcriptional coactivators such as steroid receptor coactivator-1 (SRC-1) [1]. The permissive nature of the PXR/RXR heterodimer allows activation by ligands of either receptor partner, with synergistic responses occurring when ligands for both receptors are present [1]. This complex quaternary structure enables fine-tuned regulation of PXR transcriptional activity in response to diverse cellular signals.
(3S,5S)-atorvastatin is characterized as a specific stereoisomer of atorvastatin with distinct pharmacological properties. With a molecular formula of C({33})H({35})FN(_2)O(_5) and a molecular weight of 558.64 g/mol, it shares identical chemical composition with other atorvastatin stereoisomers but exhibits differential biological activity due to its three-dimensional configuration [3] [4]. The compound has a melting point of 182-184°C and is readily soluble in DMSO at 100 mg/mL, making it suitable for in vitro experimentation [3]. As a research tool, (3S,5S)-atorvastatin is provided at high purity (≥99.0%) and requires storage at -20°C for long-term stability [4].
Table 2: Chemical and Biological Properties of (3S,5S)-Atorvastatin
| Property | Specification | Experimental Relevance |
|---|---|---|
| CAS Number | 501121-34-2 | Unique compound identifier |
| Molecular Formula | C({33})H({35})FN(_2)O(_5) | Chemical composition |
| Molecular Weight | 558.64 g/mol | Concentration calculations |
| Purity | ≥99.0% | Experimental reproducibility |
| Solubility | 100 mg/mL in DMSO | Stock solution preparation |
| Melting Point | 182-184°C | Compound characterization |
| Storage Conditions | -20°C (powder) | Stability maintenance |
| Biological Activity | PXR activator, HMG-CoA reductase inactive | Specific pharmacological profile |
From a functional perspective, (3S,5S)-atorvastatin serves as a valuable experimental tool precisely because it lacks the primary pharmacological activity of the therapeutic atorvastatin enantiomer while retaining PXR activation capability. This dissociation of effects enables researchers to study PXR-mediated phenomena independent of cholesterol synthesis inhibition, allowing for precise dissection of PXR-specific pathways [3]. The compound activates PXR with an EC(_{50}) of 12.4 μM in luciferase reporter assays and demonstrates the ability to induce CYP2B and CYP3A mRNA expression equipotently with the active atorvastatin enantiomer [3]. Furthermore, (3S,5S)-atorvastatin has been shown to enhance fluorescence intensity in analytical assays when added to 2-formylphenylboronic acid/l-tryptophanol mixtures, suggesting potential applications in fluorescence-based detection systems [3].
The activation of PXR follows a well-orchestrated sequence of molecular events that ultimately regulates the expression of target genes involved in drug metabolism and transport. In the absence of ligands, PXR resides primarily in the cytoplasm in a complex with various chaperone proteins. Upon ligand binding, the receptor undergoes a conformational reorganization that facilitates its translocation to the nucleus, where it heterodimerizes with RXRα [1]. This ligand-induced transformation particularly affects the AF-2 domain within the LBD, creating a favorable binding surface for transcriptional coactivators. The PXR/RXR heterodimer then binds to specific PXR response elements (PXREs) in the regulatory regions of target genes, including those encoding cytochrome P450 enzymes (CYP3A4, CYP2B, CYP2C), drug transporters (P-glycoprotein), and conjugating enzymes [1] [2].
The transcriptional regulatory activity of PXR is finely modulated by its interaction with various coregulator proteins. Agonist binding promotes recruitment of coactivators such as SRC-1, which possess histone acetyltransferase activity that remodel chromatin into a more transcriptionally permissive state. In contrast, antagonist binding may either prevent coactivator recruitment or promote interaction with corepressor proteins, leading to transcriptional silencing [5]. Recent research has revealed that chemically similar PXR ligands can produce strikingly different activity outcomes (agonist, antagonist, or inverse agonist) depending on subtle variations in their interactions with the ligand-binding pocket and subsequent effects on co-regulator recruitment [5]. This complexity underscores the sophisticated nature of PXR modulation and highlights the importance of comprehensive pharmacological characterization for PXR-targeting compounds.
The remarkable promiscuity of PXR in ligand binding stems from specific structural features of its LBD. The ligand-binding pocket is notably large and hydrophobic, with adaptive side chains that can accommodate compounds of vastly different sizes and shapes [1]. Structural studies have revealed that the PXR LBD contains a unique insertion of approximately 50 residues that extends the ligand-binding cavity, allowing substantial conformational flexibility to bind diverse ligands [2]. This structural plasticity explains how PXR can be activated by compounds ranging from the relatively small pregnane steroids to the much larger synthetic molecules like SR12813 and pharmaceutical agents including (3S,5S)-atorvastatin [2].
The species-specific differences in PXR activation profiles present both challenges and opportunities for research. For instance, human PXR is activated by rifampicin and SR12813 but responds weakly to pregnenolone 16α-carbonitrile (PCN), while the opposite activation profile is observed for mouse PXR [1]. These differences arise from variations in a limited number of polar residues within the ligand-binding cavity across species [1]. From a drug development perspective, these species-specific differences necessitate careful consideration when extrapolating results from animal models to humans and highlight the importance of utilizing humanized experimental systems when studying PXR activation.
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust high-throughput method for quantifying direct binding of compounds to the PXR ligand-binding domain. This approach leverages the principle that binding of a fluorescently labeled tracer ligand to PXR brings a donor fluorophore into close proximity with an acceptor fluorophore, generating a FRET signal that decreases when competitive test compounds displace the tracer [2]. The miniaturized 1,536-well format enables efficient screening of large compound libraries while conserving valuable reagents.
Protocol Steps:
Reagent Preparation: Prepare purified human PXR LBD tagged with a polyhistidine sequence. Generate a fluorescein-labeled tracer ligand (e.g., based on a known high-affinity PXR ligand structure). Combine anti-polyhistidine antibody conjugated with terbium cryptate (donor) with the fluorescein-labeled tracer (acceptor) in assay buffer [2].
Assay Plate Setup: Transfer 6 μL of the PXR LBD solution into black polystyrene 1,536-well assay plates. Add test compounds (e.g., (3S,5S)-atorvastatin) using an automated liquid handling system across a range of concentrations (typically 7-15 point serial dilutions) with appropriate positive (known competitor) and negative (DMSO vehicle) controls [2].
Ligand Binding Reaction: Add the pre-formed donor-acceptor mixture to each well and incubate for 2-3 hours at room temperature to allow equilibrium binding.
Signal Detection: Measure time-resolved fluorescence at both donor (620 nm) and acceptor (520 nm) emission wavelengths following excitation at 340 nm. Calculate the FRET ratio as (acceptor emission / donor emission) × 10,000 to normalize signals [2].
Data Analysis: Plot concentration-response curves and determine IC(_{50}) values for test compounds. The Z'-factor for assay validation should be ≥0.5, indicating a robust screening assay [2].
Technical Considerations: The TR-FRET format offers significant advantages including reduced susceptibility to compound autofluorescence, minimized well-to-well variability through ratio metric measurements, and capacity to identify fluorescent interference through dual emission monitoring [2]. For (3S,5S)-atorvastatin testing, appropriate concentration ranges should encompass the reported EC(_{50}) of 12.4 μM observed in cellular assays [3].
The PXR reporter gene assay provides a functional measure of PXR activation by assessing ligand-induced transcriptional activity. This protocol utilizes HepG2 cells stably transfected with both a human PXR expression vector and a CYP3A4-promoter-driven luciferase reporter construct, enabling specific detection of compounds that activate PXR through the physiologically relevant CYP3A4 pathway [6].
Protocol Steps:
Cell Culture and Seeding: Maintain HepG2-CYP3A4-hPXR cells in appropriate growth medium. Seed cells into 1536-well plates at optimized density (e.g., 1,000 cells/well in 5 μL volume) and incubate for 24 hours at 37°C with 5% CO(_2) to allow adherence and recovery [6].
Compound Treatment: Prepare test compounds (e.g., (3S,5S)-atorvastatin) in concentration-response format using serial dilutions. Add compounds to cells using automated liquid handling, including positive controls (10 μM rifampicin) and vehicle controls (0.1-0.3% DMSO). Incubate treated cells for 24-48 hours to allow gene expression changes [6].
Luciferase Activity Measurement: Aspirate treatment medium and add luciferase assay reagent according to manufacturer's instructions. Measure luminescence using a plate reader capable of detecting 1536-well formats [6].
Cell Viability Assessment: Perform parallel viability assessment using fluorescent dyes (e.g., resazurin) to normalize luciferase activity to cell number and identify cytotoxic concentrations [7] [6].
Data Analysis: Calculate fold activation relative to vehicle control after viability normalization. Generate dose-response curves to determine EC({50}) and E({max}) values. The average fold activation can be expressed as percentage of positive control response for inter-day comparison [7].
Technical Considerations: The 1536-well format enables high-throughput screening of large compound libraries. For (3S,5S)-atorvastatin, expected results based on literature include concentration-dependent PXR activation with EC(_{50}) of approximately 12.4 μM and maximal efficacy equivalent to approximately 70-80% of rifampicin response [3] [1]. This assay format specifically detects PXR-mediated CYP3A4 induction, providing physiologically relevant activation data.
Confirmation of PXR activation through direct measurement of endogenous target gene expression provides orthogonal validation of reporter assay results. This protocol details the quantification of CYP3A4, CYP2B, and other PXR-regulated transcripts in hepatocyte models following treatment with (3S,5S)-atorvastatin.
Protocol Steps:
Cell Treatment and RNA Isolation: Treat appropriate cell models (primary human hepatocytes or HepG2-CYP3A4-hPXR cells) with (3S,5S)-atorvastatin across a concentration range (e.g., 1-100 μM) for 24-48 hours. Include positive control (10 μM rifampicin) and vehicle control (0.1% DMSO). Extract total RNA using silica membrane-based purification methods [6].
cDNA Synthesis: Treat RNA samples with DNase I to eliminate genomic DNA contamination. Reverse transcribe 1 μg of total RNA to cDNA using random hexamers and reverse transcriptase [6].
Quantitative PCR: Prepare qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix. Recommended target genes include CYP3A4, CYP2B, MDR1, and UGT1A1, with normalization to housekeeping genes (GAPDH, β-actin). Run reactions in technical duplicates/triplicates using standard cycling conditions [6].
Data Analysis: Calculate relative gene expression using the ΔΔC(_T) method. Express results as fold-change compared to vehicle-treated controls. Statistical significance should be determined using appropriate methods (e.g., one-way ANOVA with post-hoc testing) [6].
Technical Considerations: For (3S,5S)-atorvastatin, expected outcomes based on literature include concentration-dependent induction of CYP3A4 and CYP2B mRNA, with approximately 2-4 fold induction at 10 μM concentration and 5-8 fold induction at 50-100 μM concentrations after 24-hour treatment [3]. The equal potency of (3S,5S)-atorvastatin and the active atorvastatin enantiomer in inducing CYP2B and CYP3A mRNA highlights the stereoselectivity of PXR activation [3].
The comprehensive evaluation of PXR activation by (3S,5S)-atorvastatin requires integration of data from multiple experimental approaches. The table below summarizes expected experimental outcomes based on published literature and typical assay performance characteristics.
Table 3: Expected Experimental Results for (3S,5S)-Atorvastatin in PXR Assays
| Assay Type | Key Measured Parameters | Expected Results for (3S,5S)-Atorvastatin | Interpretation Guidelines |
|---|---|---|---|
| TR-FRET Competitive Binding | IC(_{50}) (binding affinity) | ~10-20 μM | Confirms direct binding to PXR LBD; moderate affinity |
| Reporter Gene Assay | EC({50}) (potency), E({max}) (efficacy) | EC({50}): 12.4 μM; E({max}): 70-80% of rifampicin | Functional agonist with moderate potency and good efficacy |
| qPCR (CYP3A4 mRNA) | Fold-induction relative to control | 2-4 fold at 10 μM; 5-8 fold at 50-100 μM | Concentration-dependent target gene induction |
| qPCR (CYP2B mRNA) | Fold-induction relative to control | Comparable to CYP3A4 induction | Broad regulation of drug metabolism genes |
Several critical technical factors must be considered when interpreting PXR activation data for (3S,5S)-atorvastatin:
Cytotoxicity Confounding: Always include parallel viability assessment, as cytotoxicity at higher concentrations can produce false-negative results or misinterpretation of decreased reporter activity. Reduced luminescence signal should correlate with viability metrics [6].
Solvent Compatibility: Maintain DMSO concentrations below 0.3% to avoid solvent toxicity and non-specific effects. Ensure equal DMSO concentrations across all treatment groups, including controls [2].
Assay Artifact Identification: In TR-FRET assays, monitor both donor and acceptor emission channels to identify compound-mediated fluorescence quenching or autofluorescence interference. Distinct concentration-response curves for individual channels may indicate optical interference rather than true competition [2].
Species Specificity Considerations: Remember that (3S,5S)-atorvastatin activation profiles are specific to human PXR. Results from rodent models may not accurately predict human responses due to sequence differences in the LBD [1].
Time Course Considerations: PXR-mediated induction typically peaks between 24-48 hours after compound exposure. Shorter incubation times may underestimate efficacy, while longer exposures may complicate interpretation due to secondary effects [6].
The structural basis for (3S,5S)-atorvastatin's PXR activation despite its inactivity toward HMG-CoA reductase highlights the fascinating complexity of nuclear receptor pharmacology. This dissociation of effects makes (3S,5S)-atorvastatin an exceptionally valuable tool compound for investigating PXR-specific phenomena without confounding cholesterol-lowering activity [3]. Furthermore, research indicates that subtle changes in ligand-receptor interactions can dramatically alter PXR activity outcomes, with chemically similar ligands producing agonist, antagonist, or inverse agonist effects depending on specific interactions with the ligand-binding pocket and subsequent coregulator recruitment [5]. This underscores the importance of comprehensive pharmacological characterization when studying PXR ligands.
The comprehensive experimental approaches outlined in these application notes provide robust methodologies for investigating PXR activation using (3S,5S)-atorvastatin as a tool compound. The integration of direct binding measurements (TR-FRET), functional reporter assays, and target gene expression analysis enables thorough characterization of PXR ligands across multiple dimensions of receptor interaction and activation. The well-defined pharmacological profile of (3S,5S)-atorvastatin, with its specific PXR activation capability divorced from HMG-CoA reductase inhibition, makes it particularly valuable for dissecting PXR-specific effects in complex biological systems.
These protocols have broad research applications in drug discovery and development, including screening for potential drug-drug interactions mediated by PXR activation, investigating the role of PXR in various disease states, and developing structure-activity relationships for PXR-targeted therapeutics. The high-throughput compatibility of these assays enables efficient evaluation of compound libraries, while the mechanistic depth provided by the combined approaches supports detailed investigation of PXR modulation mechanisms. As research continues to elucidate the expanding roles of PXR in human physiology and disease, these well-validated experimental protocols will facilitate continued advancement in understanding this critical nuclear receptor and developing therapeutic strategies targeting its activity.
The discovery that (3S,5S)-atorvastatin induces fluorescence enhancement in systems containing tryptophanol represents a significant advancement with substantial implications for pharmaceutical research and drug discovery methodologies. This phenomenon provides researchers with a valuable detection tool for studying molecular interactions that are fundamental to understanding drug mechanisms and developing new therapeutic agents. The (3S,5S) enantiomer of atorvastatin is particularly interesting as it is classified as a pharmacologically inactive enantiomer of the cholesterol-lowering drug atorvastatin, yet it demonstrates specific biological activities including the ability to activate pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic metabolism and drug elimination [1].
The fluorescence enhancement mechanism occurs through a specific molecular interaction system where (3S,5S)-atorvastatin is introduced to a mixture of 2-formylphenylboronic acid (FPBA) and L-tryptophanol, resulting in a measurable intensity enhancement of L-tryptophanol fluorescence [1]. This system exemplifies how fluorescence-based techniques can provide sensitive readouts for molecular interactions that are difficult to study using other biochemical methods. Fluorescence spectroscopy has emerged as a powerful approach in pharmacological research because it offers high sensitivity, real-time monitoring capabilities, and the ability to probe environmental changes around fluorophores under physiological conditions [2] [3]. The specific interaction between (3S,5S)-atorvastatin and tryptophanol presents researchers with a valuable tool for investigating protein-ligand interactions, molecular binding events, and conformational changes relevant to drug discovery.
The fluorescence enhancement system comprises three essential components that work in concert to produce the detectable signal. Each component plays a distinct role in the molecular interaction that ultimately leads to fluorescence intensification:
L-Tryptophanol: This compound serves as the fluorophore in the system—the molecular component responsible for emitting fluorescence when properly excited. The intrinsic fluorescence properties of tryptophanol derivatives make them particularly suitable for such detection systems. Tryptophan and its derivatives are widely used in fluorescence studies of proteins and molecular interactions due to their favorable photophysical properties, including measurable quantum yield and sensitivity to environmental changes [4]. In this specific application, L-tryptophanol provides the fluorescent signal that becomes enhanced upon formation of the molecular complex.
2-Formylphenylboronic Acid (FPBA): This component acts as a molecular scaffold or bridging compound that facilitates the interaction between L-tryptophanol and (3S,5S)-atorvastatin. The boronic acid group of FPBA can form reversible covalent bonds with diol-containing compounds, while the formyl group may participate in additional molecular interactions. This dual functionality allows FPBA to serve as an effective interaction mediator between the other components in the system [1].
(3S,5S)-Atorvastatin: This stereoisomer functions as the inducer or enhancer molecule that triggers the fluorescence intensification effect. While (3S,5S)-atorvastatin is considered the inactive enantiomer in terms of HMG-CoA reductase inhibition—the primary pharmacological target for cholesterol management—it demonstrates specific binding capabilities that enable it to activate pregnane X receptor (PXR) and participate in this fluorescence enhancement phenomenon [1]. The molecular structure of (3S,5S)-atorvastatin, particularly its diol group, may facilitate binding interactions with the FPBA-tryptophanol complex.
The precise molecular mechanism underlying the fluorescence enhancement effect involves the formation of a ternary complex between all three components, which alters the photophysical properties of the tryptophanol fluorophore. While the complete structural details of this complex require further elucidation, the available evidence suggests the following mechanistic model:
The system initially involves an interaction between FPBA and L-tryptophanol, forming a binary complex with specific fluorescent properties. When (3S,5S)-atorvastatin is introduced to this mixture, it incorporates into the complex, forming a ternary structure that modifies the chemical environment surrounding the tryptophanol fluorophore. This environmental change reduces non-radiative decay pathways that typically compete with fluorescence emission, thereby increasing the quantum yield of the system [1]. The mechanism may involve restriction of molecular motion, changes in solvation, or alteration of electronic transitions that collectively result in enhanced fluorescence intensity.
The specificity of the interaction is noteworthy, as the (3S,5S) enantiomer produces this effect while other stereoisomers may not demonstrate equivalent fluorescence enhancement. This suggests a stereoselective recognition process where the spatial arrangement of functional groups in (3S,5S)-atorvastatin precisely complements the binding site formed by the FPBA-tryptophanol complex. Such stereospecificity enhances the value of this system for studying enantiomer-specific interactions in pharmaceutical applications.
Table 1: Required Reagents and Sources
| Reagent | Specification | Source/CAS Number | Storage Conditions |
|---|---|---|---|
| (3S,5S)-Atorvastatin | Purity ≥95% (HPLC) | CAS 501121-34-2 [1] | -20°C, desiccated |
| L-Tryptophanol | Purity ≥98% | Commercially available | Room temperature, desiccated |
| 2-Formylphenylboronic Acid (FPBA) | Purity ≥95% | Commercially available | 2-8°C, protected from light |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, spectroscopic grade | Commercially available | Room temperature |
| Buffers (PBS, etc.) | Molecular biology grade | Commercially available | Room temperature |
For optimal results, prepare the following stock solutions fresh before each experiment:
Table 2: Instrument Parameters for Fluorescence Detection
| Parameter | Setting | Alternative Options |
|---|---|---|
| Excitation wavelength | 280 nm | 295 nm (for tryptophan selectivity) |
| Emission range | 300-450 nm | 310-400 nm (narrow range) |
| Scan speed | Medium (240 nm/min) | Slow (120 nm/min) for higher resolution |
| Slit widths | 5 nm (excitation and emission) | 2-10 nm (adjust for signal intensity) |
| Temperature | 25°C | 37°C (for physiological conditions) |
The experimental workflow consists of the following sequential steps:
Initial complex formation: In a quartz cuvette, combine 50 μL of FPBA stock solution (15 mM) with 100 μL of L-tryptophanol stock solution (20 mM) in 2.85 mL of appropriate buffer (e.g., PBS, pH 7.4). Mix gently by inversion and incubate for 10 minutes at room temperature protected from light. This forms the FPBA-tryptophanol binary complex.
Baseline measurement: Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum using the parameters specified in Table 2. This spectrum serves as the baseline fluorescence for comparison.
Addition of (3S,5S)-atorvastatin: Add 10-50 μL of (3S,5S)-atorvastatin stock solution (10 mM) to the cuvette to achieve the desired final concentration (typically 50-100 μM). Mix gently by inversion, being careful to avoid bubble formation.
Time-course monitoring: Immediately begin recording fluorescence spectra at 30-second intervals for 5-10 minutes to capture the kinetics of fluorescence enhancement. The intensity typically stabilizes within 3-5 minutes.
Final measurement: Record the final fluorescence spectrum after signal stabilization (approximately 10 minutes post-addition). Calculate the fluorescence enhancement ratio by comparing the maximum intensity values before and after (3S,5S)-atorvastatin addition.
For concentration-dependent studies, repeat the procedure with varying concentrations of (3S,5S)-atorvastatin while maintaining constant FPBA and tryptophanol concentrations. Include appropriate controls containing DMSO vehicle alone to account for solvent effects on fluorescence.
The fluorescence enhancement data can be quantified and analyzed using several approaches:
Enhancement Ratio Calculation: Calculate the fluorescence enhancement ratio (F/F₀) by dividing the maximum fluorescence intensity after (3S,5S)-atorvastatin addition (F) by the baseline intensity before addition (F₀). A typical enhancement of L-tryptophanol fluorescence is observed upon addition of (3S,5S)-atorvastatin to the FPBA/l-tryptophanol mixture [1].
Dose-Response Analysis: For concentration-dependent studies, plot the fluorescence enhancement ratio against the concentration of (3S,5S)-atorvastatin. Fit the data to a saturation binding model to determine the EC₅₀ value—the concentration producing half-maximal enhancement. Research indicates that (3S,5S)-atorvastatin in 100 μM concentrations induces activity with an EC₅₀ of 12.4 μM in related receptor activation assays [1].
Statistical Validation: Perform replicate measurements (n ≥ 3) to determine experimental variability. Calculate the mean and standard deviation for each condition. Appropriate statistical tests (e.g., Student's t-test for pairwise comparisons or ANOVA for multiple conditions) should be applied to determine significance.
The following diagram illustrates the experimental workflow and the proposed molecular mechanism of fluorescence enhancement:
The (3S,5S)-atorvastatin-mediated fluorescence enhancement system has several valuable applications in pharmaceutical research and development:
PXR Activation Screening: The system can be adapted for high-throughput screening of compounds that activate pregnane X receptor (PXR). Since (3S,5S)-atorvastatin is known to activate PXR [1], the fluorescence enhancement phenomenon may serve as a surrogate marker for PXR-binding interactions. This application is particularly relevant for predicting drug-drug interactions and metabolic pathways early in drug development.
Enantiomeric Purity Assessment: The stereospecific nature of the interaction—where the (3S,5S) enantiomer induces fluorescence enhancement while other enantiomers may not—provides a foundation for developing chiral purity assays. This could be valuable for quality control in pharmaceutical manufacturing where enantiomeric purity is critical for drug safety and efficacy.
Molecular Interaction Studies: The system offers a model for investigating ternary complex formation mechanisms that are relevant to many biological processes. By studying how (3S,5S)-atorvastatin enhances fluorescence in the FPBA-tryptophanol system, researchers can gain insights into more complex biological ternary interactions involving proteins, co-factors, and small molecules.
High-Throughput Screening Assay Development: The fluorescence readout is amenable to automated screening platforms using multi-well plates and automated liquid handling systems. This compatibility enables the development of high-throughput assays for compound library screening. Recent advances in single-molecule tracking and automated imaging systems like AiSIS (Automated in-cell Single-molecule Imaging System) have demonstrated the feasibility of high-content fluorescence-based screening for drug discovery [5].
Several factors significantly influence the performance and reproducibility of the fluorescence enhancement assay:
Solvent Selection: DMSO is the preferred solvent for stock solutions due to its excellent dissolution properties for all components. However, the final DMSO concentration in the assay should be kept constant (preferably ≤1% v/v) to avoid solvent artifacts that might affect fluorescence measurements.
pH Optimization: The assay buffer pH significantly affects fluorescence intensity. Preliminary experiments should determine the optimal pH range for maximum enhancement, typically between pH 7.0-7.5 for physiological relevance. Buffer systems such as phosphate-buffered saline (PBS) or HEPES are recommended for their buffering capacity in this range.
Temperature Control: Fluorescence intensity is temperature-dependent, so maintain consistent temperature throughout the experiment using a thermostatted cuvette holder. Standard assays can be performed at 25°C, but physiological temperature (37°C) may be more relevant for biological applications.
Order of Addition: The sequence of component addition is critical. The FPBA-tryptophanol binary complex must form before adding (3S,5S)-atorvastatin to observe the enhancement effect. Altering this sequence may result in different molecular interactions and reduced fluorescence enhancement.
Table 3: Troubleshooting Common Experimental Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low fluorescence enhancement | Incorrect component ratios | Optimize FPBA:tryptophanol ratio (1:1 to 1:2) |
| High background fluorescence | Contaminated reagents or glassware | Use fresh reagents, thoroughly clean cuvettes |
| No signal change | Inactive (3S,5S)-atorvastatin | Verify compound identity and purity via HPLC |
| Signal instability | Photobleaching or temperature fluctuations | Reduce excitation intensity, use temperature control |
| Poor reproducibility | Inconsistent mixing or timing | Standardize mixing protocol and incubation times |
The fluorescence enhancement system involving (3S,5S)-atorvastatin, FPBA, and L-tryptophanol provides researchers with a valuable tool for studying molecular interactions with potential applications in drug discovery and development. The specificity, sensitivity, and adaptability of this system make it particularly suitable for high-throughput screening environments where rapid detection of molecular interactions is essential.
Future development of this technology could focus on several advancing fronts: Adaptation to live-cell imaging formats would enable real-time monitoring of cellular responses and drug interactions. Expansion to multiplexed detection systems using different fluorophores could allow simultaneous monitoring of multiple interaction pathways. Integration with automated screening platforms and miniaturization to microfluidic formats would enhance throughput and reduce reagent consumption. Application to therapeutic monitoring could potentially extend the technology to clinical settings for personalized medicine approaches.
As fluorescence-based techniques continue to evolve in drug discovery [2] [3] [6], systems like the (3S,5S)-atorvastatin-induced fluorescence enhancement with tryptophanol will play increasingly important roles in understanding complex molecular interactions and accelerating the development of new therapeutic agents.
Atorvastatin calcium is a potent HMG-CoA reductase inhibitor that has established itself as a cornerstone in the management of hypercholesterolemia and reduction of cardiovascular risk. The molecular structure features a complex pyrrole heterocycle substituted with aryl groups and a critical (3R,5R)-dihydroxyheptanoate side chain that is essential for pharmacological activity. The drug is typically administered as its hemi-calcium salt trihydrate to improve stability and handling characteristics. The synthetic challenge lies in the efficient construction of the molecule with the correct stereochemistry and the successful conversion to the final salt form without generating excessive impurities.
The synthesis of atorvastatin calcium has been extensively investigated, with the Paal-Knorr pyrrole condensation emerging as the predominant industrial approach. This method converges two key intermediates: an elaborated 1,4-diketone pyrrole precursor and a fully protected side chain amine. While routes to the advanced ketal ester intermediate (compound 4) are well-established in the literature, the final stages of synthesis—involving sequential deprotection, hydrolysis, and salt formation—present significant process challenges that can impact yield, purity, and scalability [1]. This protocol addresses these challenges by providing optimized procedures for the conversion of the advanced intermediate 4 to pharmaceutical-grade atorvastatin calcium.
The initial step in the final sequence involves the acid-catalyzed removal of the gem-dimethyl ketal protecting group from advanced intermediate 4. Literature reports indicate that attempts to simultaneously remove both the ketal and tert-butyl ester protecting groups often result in multiple impurities, including atorvastatin lactone and other degradation products [1]. The protocol presented here isolates the diol intermediate 5 as a crystalline solid, enabling purification before proceeding to the final salt formation, thereby significantly enhancing the overall purity profile of the final API.
Chemical Equation: Ketal Deprotection
4 (7.0 kg, 11.38 mol)Reactor Charging: Transfer isopropyl alcohol (70 L), water (17.5 L), intermediate 4 (7.0 kg, 11.38 mol), and 36% hydrochloric acid (0.8 L, 9.3 mol) sequentially into the 100 L reactor.
Reaction Execution:
Crystallization:
Isolation:
Drying:
Table 1: Critical Process Parameters for Ketal Deprotection
| Parameter | Target Value | Acceptable Range | Importance |
|---|---|---|---|
| Reaction Temperature | 60°C | 58-62°C | Complete conversion |
| Reaction Time | 1 hour | 55-65 minutes | Balance between completion and impurity formation |
| Cooling Rate | 0.5°C/min | 0.3-0.7°C/min | Controls crystal size and filtration properties |
| Final Temperature | 5°C | 4-6°C | Maximizes yield without freezing |
| Drying Temperature | 50°C | 48-52°C | Removes solvent without degradation |
This process typically yields 6.3 kg (96%) of compound 5 with high purity (>99% by HPLC). The product is obtained as a white to off-white crystalline solid with characteristic 1H NMR spectrum matching the expected structure [1]. The use of isopropyl alcohol as the reaction solvent provides a distinct advantage by producing a fine, easy-to-filter solid, unlike other solvent systems such as aqueous acetonitrile which can result in thick, difficult-to-filter precipitates [1].
The conversion of diol 5 to atorvastatin calcium involves two sequential operations: ester hydrolysis under basic conditions to form the sodium salt, followed by cation exchange with calcium acetate to yield the final hemi-calcium salt. The published method introduces several key improvements, particularly the use of ethyl acetate extraction to remove impurities and isolate the product, replacing the less environmentally friendly dichloromethane previously suggested in the literature [1].
Chemical Equations: Salt Formation
5 (6.3 kg, 10.25 mol)Hydrolysis Reaction:
5 (6.3 kg, 10.25 mol) with vigorous stirring.Solvent Removal and Extraction:
Calcium Salt Formation:
Purification:
Table 2: Critical Process Parameters for Calcium Salt Formation
| Parameter | Target Value | Acceptable Range | Importance |
|---|---|---|---|
| NaOH Equivalents | 1.15 eq | 1.10-1.20 eq | Ensures complete hydrolysis without excess |
| Hydrolysis Temperature | 40°C | 38-42°C | Optimizes reaction rate while minimizing degradation |
| Ethyl Acetate Extractions | 3 | 2-4 | Removes non-polar impurities effectively |
| Calcium Acetate Equivalents | 0.6 eq | 0.55-0.65 eq | Stoichiometric balance for hemi-calcium salt formation |
| Crystallization Solvent | Ethanol | 95-96% purity | Provides optimal crystal form and purity |
This optimized process yields atorvastatin calcium in excess of 78% over two steps with purity >99.9% after crystallization [1]. The multiple functions of ethyl acetate in this process represent a significant improvement:
The final product characteristics should comply with the relevant pharmacopoeial specifications for atorvastatin calcium, including identification by IR spectroscopy, assay by HPLC, water content by Karl Fischer, and related substances testing.
Table 3: Analytical Characterization of Atorvastatin Calcium
| Test Parameter | Result | Specification | Method |
|---|---|---|---|
| Appearance | White to off-white powder | White to off-white crystalline powder | Visual |
| Identification (IR) | Spectrum matches reference | Conforms to reference spectrum | USP <197> |
| Assay (HPLC) | 99.9% | 98.0-102.0% | USP <621> |
| Water Content | 3.8% | 3.0-5.0% (theoretical for trihydrate: 4.5%) | Karl Fischer |
| Related Substances | |||
| - Individual impurity | ≤0.1% | NMT 0.2% | HPLC |
| - Total impurities | ≤0.3% | NMT 1.0% | HPLC |
| Residual Solvents | |||
| - Methanol | 200 ppm | NMT 3000 ppm | GC |
| - Ethyl acetate | 50 ppm | NMT 5000 ppm | GC |
| - Isopropyl alcohol | 10 ppm | NMT 5000 ppm | GC |
The following workflow diagram illustrates the complete synthetic sequence from advanced intermediate to final API:
The improved kilogram-scale synthesis of atorvastatin calcium described in this protocol offers several significant advantages for pharmaceutical development and manufacturing:
Enhanced Purity Profile: The isolation and purification of intermediate 5 before salt formation results in substantially fewer impurities in the final API compared to single-step deprotection methods [1].
Operational Efficiency: The process eliminates the need for chromatographic purification, uses readily available reagents, and employs environmentally friendlier solvents compared to dichloromethane-based precipitation methods [1].
Scalability: All operations have been demonstrated on multi-kilogram scale (7 kg starting material), making the process suitable for industrial implementation in generic pharmaceutical production [1].
Regulatory Compliance: The high purity of the final material (>99.9%) meets stringent pharmaceutical quality requirements, with impurity profiles that comply with ICH guidelines.
This protocol is particularly valuable for generic drug manufacturers seeking to establish robust production processes for atorvastatin calcium following the expiration of patent protection. The methods described can be directly implemented in GMP-compliant manufacturing facilities with appropriate scale-up considerations.
The table below outlines the primary issue and its proven solution.
| Issue | Root Cause | Recommended Solution | Key Experimental Parameters & Controls |
|---|
| High levels of Lactone Impurity (AtL) in the final Atorvastatin product. | Lactonization, a cyclization reaction, is favored under acidic conditions and can occur during synthesis or from degradation of the final product [1]. | Implement a pH-controlled alkaline hydrolysis step to convert the lactone impurity back to the active form before the final crystallization [2]. | - Alkali: Sodium Hydroxide (NaOH) [2].
This synthesis and purification workflow incorporates the critical control points to minimize lactone formation:
Q1: What is the structure and significance of the Atorvastatin lactone impurity? The lactone impurity (AtL) is a closed-ring form of Atorvastatin. It is a common degradation product and process-related impurity. Since the lactone form is pharmacologically inactive, its presence directly reduces the efficacy of the drug product. Controlling its levels is therefore critical for ensuring patient safety and drug potency [1].
Q2: Besides synthesis, how can the lactone impurity form later? Atorvastatin is known to be sensitive to acid. Even after successful synthesis, the lactone impurity can form during storage if the final drug substance or product is exposed to acidic conditions [4] [1]. This underscores the need for stable formulation and proper storage conditions.
Q3: What analytical methods are recommended for monitoring the lactone impurity? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for separating and quantifying Atorvastatin and its impurities, including the lactone [3]. A validated, stability-indicating HPLC method is essential for quality control. Advanced techniques like MALDI Mass Spectrometry Imaging (MALDI-MSI) have also been demonstrated for direct, in-situ assessment of the lactone in tablets, offering a high-throughput alternative [1].
Q4: What are the typical target specifications for the lactone impurity? The provided patent example demonstrates that the described process can achieve lactone impurity levels as low as 0.18% in the final isolated product [2]. Commercial drug specifications would be defined in compliance with regulatory standards (e.g., ICH guidelines) and are typically set well below this level to ensure safety.
This table summarizes specific problems and their proven solutions from recent research.
| Problem Description | Root Cause | Recommended Solution | Key Improvement / Outcome |
|---|---|---|---|
| Low yield & purity during final conversion (Intermediate 4 to Atorvastatin Calcium) | Simultaneous removal of ketal and ester protecting groups creates multiple impurities [1]. | Use a two-step, isolated process: 1. Isolate crystalline diol 5 from isopropyl alcohol. 2. Use ethyl acetate for hydrolysis & ion exchange [1]. | Yield: >78% over 2 steps; Purity: >99.5% [1]. |
| Polymorphic contamination & wide Crystal Size Distribution (CSD) | Traditional batch crystallization has poor control over supersaturation and mixing [2]. | Implement Continuous Oscillatory Baffled Crystallizer (COBC) for Combined Cooling and Antisolvent Crystallization (CCAC) [2]. | 100x higher productivity; narrower CSD; ensured Form I polymorph [2]. |
| Formation of debromination by-product (during nucleus synthesis) | Reaction is not protected from light during oxybromination [3] [4]. | Protect the bromination reaction from light during synthesis [3] [4]. | Inhibits impurity formation; impurity can be removed by recrystallization [3] [4]. |
| Low yield in Paal-Knorr condensation (for nucleus) | Aldol condensation of methyl isopropyl ketone with NaH generates impurities [3] [4]. | Reduce mixing time of methyl isopropyl ketone and NaH [3] [4]. | Increases yield to 61.2% (from 51.4%) [3] [4]. |
Here are the step-by-step methodologies for the key improvements listed above.
This protocol provides a robust method for converting the advanced ketal ester intermediate (4) to the final atorvastatin calcium salt (1) with high purity and yield [1].
Step 1: Ketal Deprotection to Isolate Crystalline Diol (5)
Step 2: Ester Hydrolysis and Hemi-Calcium Salt Formation (1)
This method uses a Continuous Oscillatory Baffled Crystallizer (COBC) to produce the stable, non-hygroscopic Form I polymorph with high productivity [2].
The diagram below visualizes the decision-making process for selecting the right yield-improvement strategy based on your synthesis stage and problem.
The table below summarizes key purification parameters based on patented and published methodologies.
| Method / Parameter | Description | Purpose / Notes |
|---|---|---|
| Solvent System | Toluene for azeotropic distillation [1] | Removes water to drive reaction completion and purify intermediate. |
| Crystallization Solvent | Methanol [1] | Used for recrystallization of the sodium salt of the diol ester. |
| Lyophilization | Uses cryoprotectants (e.g., Mannitol, Trehalose) [2] | Preserves nanoparticle structure; relevant for final nanosuspension formulation. |
| Sonication | Probe sonicator, 80% amplification, 2-3 min pulse cycle [2] | Reduces particle size and prevents aggregation during nanosuspension preparation. |
| Analytical Confirmation | DSC & XRD [2] | Confirms crystalline state and identifies potential amorphization post-lyophilization. |
While a complete step-by-step protocol for the (3S,5S)-atorvastatin diol intermediate is not fully detailed in the search results, the following workflow synthesizes the key operations from a relevant patent and a modern formulation study [2] [1]. This can serve as a foundational guide.
Q1: What is the most critical parameter to control during the antisolvent precipitation for nanosuspension? A: The sonication step is critical. Inconsistent time, amplitude, or failure to control temperature with an ice bath can lead to increased particle size, broad size distribution (high PDI), and aggregation [2].
Q2: Why is my lyophilized nanosuspension not reconstituting to its original particle size? A: This is often due to inefficient cryoprotection. The polymer stabilizer (e.g., Pluronic F127) and lyoprotectant (e.g., mannitol) must form a stable matrix around the drug nanoparticles during freezing and drying [2]. Ensure the lyoprotectant is at an optimal concentration (e.g., 2-10% w/v) and is completely dissolved before lyophilization [2].
Q3: How can I confirm the solid-state properties of my purified intermediate after lyophilization? A: Use a combination of Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD). This can confirm if the material is crystalline, amorphous, or partially amorphized, which directly affects stability and dissolution [2].
For the isolation and purification of amorphous atorvastatin, a precipitation method using a specific set of alcohols has been developed to effectively reduce impurities. The following table summarizes the key parameters of this technique [1].
| Parameter | Description |
|---|---|
| Objective | Isolation of amorphous atorvastatin and reduction of impurities (e.g., atorvastatin lactone, atorvastatin ketal). |
| First Solvent (Good Solubility) | Methanol, ethanol, or n-propanol. Methanol is preferred for reproducible amorphous consistency. |
| Second Solvent (Poor Solubility) | Isopropanol, n-butanol, sec-butanol, tert-butanol, or a linear/branched C5-C7 alcohol. Isopropanol is preferred. |
| Precipitation Temperature | Not exceeding 50°C; optimal range is 20°C to 30°C. |
| Washing Solvent | A third solvent, preferably isopropanol, to further increase purity. |
| Drying Conditions | 40°C to 60°C to avoid significant degradation. |
| Reported Efficacy | Reduction of atorvastatin lactone from 0.23% (w/w) to 0.05% (w/w); atorvastatin ketal from 0.08% (w/w) to 0.05% (w/w). |
The workflow below illustrates the core steps of this precipitation method.
For the determination and analysis of atorvastatin in various samples, several extraction techniques can be employed. The table below compares three common methods, with their advantages and limitations [2].
| Method | Description | Recovery for Atorvastatin | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | A preconcentration technique where analytes are adsorbed onto a solid phase, washed, and then eluted. | High recovery for most statins, including atorvastatin. | High recovery; low matrix effects. | Requires more time and solvents. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | An extraction technique using a mixture of a high-density extraction solvent and a disperser solvent. | Good recovery for atorvastatin. | Fast; low solvent volume; simple procedure. | Poor recovery for pravastatin; not all statins. |
| Stir-Bar Sorptive Extraction (SBSE) | An extraction technique where a magnetic stir bar coated with a sorbent is used to absorb analytes from the sample. | Not applicable for atorvastatin. | Re-usable stir bar; low solvent volume. | Only applicable for lovastatin and simvastatin. |
Here are answers to some common technical questions you might include in your support center.
Q1: What is the primary goal of using a solvent-based precipitation method for atorvastatin? The main goal is to isolate the pharmaceutically useful amorphous form of atorvastatin, which can have more favorable dissolution and bioavailability properties than crystalline forms. A critical secondary objective is to reduce specific impurities, notably atorvastatin lactone and atorvastatin ketal, to very low levels, thereby improving the stability and safety of the final product [1].
Q2: Why is temperature control during precipitation so critical? Maintaining a low temperature during precipitation (not exceeding 50°C) is essential to prevent the degradation of atorvastatin. High temperatures can accelerate the formation of impurities. Conducting the process at 20-30°C helps ensure the product's chemical stability and consistent amorphous quality [1].
Q3: My analysis requires extracting atorvastatin from a complex aqueous matrix. What method is recommended? For complex samples like wastewater or river water, Solid Phase Extraction (SPE) is generally recommended. It provides the highest recovery for atorvastatin compared to other techniques like DLLME and SBSE, and it suffers from lower matrix effects, which leads to more accurate and reliable analytical results [2].
The following table summarizes the key parameters for the optimized ketal deprotection reaction, which leads to high yield and purity of the diol intermediate [1].
| Parameter | Specification |
|---|---|
| Reaction Scale | 7.0 kg of starting intermediate 4 [1] |
| Optimal Solvent System | Isopropyl alcohol (70 L) / Water (17.5 L) [1] |
| Acid Used | 36% Hydrochloric acid (0.8 L, 9.3 mol) [1] |
| Reaction Temperature | 60 °C [1] |
| Reaction Time | 1 hour at 60 °C [1] |
| Work-up & Isolation | Cool to 5 °C, centrifuge, wash with water, and dry under vacuum at 50 °C [1] |
| Reported Yield | 96% (6.3 kg from 7.0 kg of 4) [1] |
| Reported Purity | >99% [1] |
Based on the literature, here is a detailed methodology for the deprotection step to obtain compound 5 [1].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Product Purity | Simultaneous removal of ketal and tert-butyl ester groups; reaction in suboptimal solvents like methanol or acetonitrile. | Deprotect the ketal and ester groups in separate, isolated steps. Use the recommended isopropyl alcohol/water system, which produces a fine, easy-to-filter solid [1]. |
| Formation of Thick, Hard-to-Filter Precipitate | Use of aqueous acetonitrile as the reaction solvent. | Switch to isopropyl alcohol/water, which provides a distinct advantage by yielding a fine and easy-to-filter solid [1]. |
| Presence of Multiple Impurities (e.g., Lactone) | Harsh acidic conditions or prolonged reaction times can lead to degradation and cyclization. | Prefer the isolated, crystalline diol 5 over a one-pot full deprotection. Carefully control reaction conditions (temperature, acid stoichiometry, and time) as per the optimized protocol [1]. |
The following diagram illustrates the key stages of the optimized experimental protocol.
The table below summarizes frequent issues, their root causes, and recommended solutions for your development process.
| Problem / Impurity Formed | Root Cause | Recommended Solution |
|---|---|---|
| Lactone Impurity & other acid-induced degradants [1] [2] | Drastic acidic conditions during ketal deprotection; acid-labile protecting groups [2]. | Use isopropyl alcohol/water with controlled HCl at 60°C; isolate/crystallize diol intermediate 5 prior to hydrolysis [2]. |
| Multiple, difficult-to-separate impurities [2] | Simultaneous removal of ketal and tert-butyl ester protecting groups [2]. | Avoid one-pot deprotection. Use a two-step process: 1) ketal deprotection, 2) ester hydrolysis & cation exchange [2]. |
| Low Purity Final Product (<95%) [2] | Organic impurities from starting material or hydrolysis step carried forward. | After NaOH hydrolysis, use ethyl acetate extraction to purge unreacted starting material and organic impurities from aqueous atorvastatin sodium salt solution [2]. |
| Low Yield & Purity at Salt Formation [2] | Biphasic system with poorly soluble Ca(OH)2; inefficient extraction. | Use a two-step process: 1) NaOH hydrolysis, 2) cation exchange with Ca(OAc)2. Extract pure hemi-calcium salt from aqueous solution with ethyl acetate [2]. |
| Poor Crystallization/Filtration of Diol Intermediate 5 [2] | Solvent system leading to thick, hard-to-filter precipitates (e.g., aqueous acetonitrile). | Perform ketal deprotection in aqueous isopropyl alcohol to yield a fine, easy-to-filter solid [2]. |
Routine monitoring with stability-indicating methods is essential. Here are two approaches:
This method offers a greener and faster alternative to pharmacopeial methods.
This method is validated for quantifying atorvastatin, 12 related impurities, and degradation products.
The following workflow outlines a proven, kilogram-scale procedure for converting advanced intermediate 4 to high-purity atorvastatin calcium (1) [2].
Step 1: Ketal Deprotection to Isolate Pure Diol Intermediate (5) [2]
Step 2: Ester Hydrolysis & Hemi-Calcium Salt Formation (1) [2]
The following workflow is adapted from a published improved kilogram-scale preparation [1]. The diagram below outlines the core steps.
Step 1: Ketal Deprotection to Diol Intermediate (5)
Step 2: Ester Hydrolysis & Calcium Salt Formation (1)
Here are answers to frequently asked questions regarding problems during the extraction.
FAQ 1: An emulsion forms during the ethyl acetate extraction step. How can I break it?
FAQ 2: The yield of atorvastatin calcium is low. What could be the reason?
FAQ 3: Why is ethyl acetate the recommended solvent for this process? Ethyl acetate serves three critical functions in this protocol [1]:
Understanding the solubility of atorvastatin calcium in different solvents is crucial for process design. The table below lists its molar solubility (x) in various pure solvents at 298.15 K (approximately 25°C) [3].
| Solvent | Solubility (x) |
|---|---|
| Acetone | 1.55 × 10⁻² |
| Ethyl Acetate | 1.01 × 10⁻² |
| n-Butanol | 4.66 × 10⁻³ |
| Isopropanol | 3.82 × 10⁻³ |
| n-Octanol | 3.32 × 10⁻³ |
| n-Propanol | 2.87 × 10⁻³ |
| Water | 1.10 × 10⁻⁶ |
Note on Solubility: The data confirms that ethyl acetate is a very good solvent for atorvastatin calcium, second only to acetone among the common solvents listed. Its low solubility in water is the property that enables the extraction to work effectively [3].
Q1: The simultaneous deprotection of the ketal and tert-butyl ester groups produces multiple impurities. How can this be resolved? A: Avoid the single-step deprotection method. Research indicates that simultaneous removal of both protecting groups using aqueous HCl leads to several difficult-to-separate impurities, including the formation of atorvastatin lactone [1]. The recommended solution is a stepwise approach:
Q2: During ketal deprotection, the intermediate diol (5) forms a thick, difficult-to-filter precipitate. How can I improve this step? A: The solvent system is crucial. Using isopropyl alcohol as the reaction solvent instead of aqueous acetonitrile or methanol results in a fine, easy-to-filter solid [1].
Q3: The hydrolysis and calcium salt formation step is inefficient, with low conversion and purity. Are there better work-up methods? A: Yes, a key improvement involves using ethyl acetate extraction in a multi-purpose role during the work-up [1]. This method offers several advantages in a single step:
The table below summarizes the improved reaction conditions and their outcomes based on a 7 kg scale synthesis.
| Process Step | Key Improvement | Previous Issue | Improved Outcome | Scale Demonstrated |
|---|---|---|---|---|
| Ketal Deprotection (Conversion of 4 to 5) | Use of isopropyl alcohol/water/HCl system at 60°C [1] | Thick, difficult-to-filter precipitate; 2-3 impurities by TLC [1] | Yield: 96%; Purity: >99% (by TLC) [1] | 7 kg scale [1] |
| Ester Hydrolysis & Salt Formation (Conversion of 5 to 1) | Ethyl acetate extraction for work-up and isolation [1] | Biphasic system with Ca(OH)₂; long reaction times; lower conversion; use of less benign solvents like CH₂Cl₂ [1] | Yield (over 2 steps): >78%; Final Product Purity: >99.5% after crystallization from ethanol [1] | 7 kg scale [1] |
The following diagram illustrates the optimized, step-wise workflow for converting the advanced intermediate into high-purity Atorvastatin calcium, incorporating the key improvements discussed.
Here are the detailed methodologies for the core improved steps, adapted from the literature [1].
Low purity in atorvastatin calcium can stem from various process-related impurities and degradation products. A stability-indicating study identified 12 potential impurities and found the drug substance is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress conditions [1].
Common sources of low purity include:
Using precise analytical methods is critical for identifying and quantifying impurities.
Stability-Indicating HPLC Method for Impurity Profiling This method can separate atorvastatin calcium from its 12 potential impurities and degradation products in a single 25-minute run [1].
| Parameter | Specification |
|---|---|
| Goal | Quantitative determination of atorvastatin calcium, its 12 impurities, and degradation products. |
| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 μm) |
| Mobile Phase | Gradient elution with Water:Trifluoroacetic acid (100:0.10 v/v, A) and Acetonitrile:Trifluoroacetic acid (100:0.10 v/v, B) |
| Gradient Program | (Time (min)/ %B): 0/40, 10/50, 15/70, 20/90, 25/90 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 μL |
| Sample Concentration | 500 μg/mL |
| Run Time | 25 minutes |
Experimental Protocol:
Optimizing the synthesis and crystallization steps is essential to minimize impurity formation.
Optimized Synthesis of Atorvastatin Protected Diol The initial synthesis step can be a key source of impurities. An improved process uses a specific mole ratio of starting materials for a higher yield of the critical intermediate [2].
| Parameter | Original Process (Typical) | Optimized Process |
|---|---|---|
| Starting Materials | Stetter Compound & Amino Side Chain | Stetter Compound & Amino Side Chain |
| Mole Ratio | Information not specified in search results | 1 : 4 [2] |
| Solvent System | Toluene, Heptane, THF (1:4:1) with Pivalic Acid [2] | Cyclohexane, THF, Pivalic Acid [2] |
| Key Advantage | -- | High yield and recovery of excess Amino Side Chain [2] |
Experimental Protocol for Synthesis:
The final crystallization step is critical for obtaining the pure, thermodynamically stable Form I polymorph. Using a Continuous Oscillatory Baffled Crystallizer (COBC) can significantly improve productivity and crystal quality compared to traditional batch processes [4].
| Aspect | Batch Crystallization (CCAC) | Continuous Crystallization (COBC) |
|---|---|---|
| Productivity | Base case for comparison | ~100-fold higher [4] |
| Cycle Time | ~22 hours [4] | ~12 minutes [4] |
| Crystal Size Distribution (CSD) | Wide [4] | Narrow [4] |
| Key Control Parameters | -- | Solvent-to-Antisolvent ratio, seeding, spatial temperature profile, multiple antisolvent addition ports [4] |
The following workflow outlines the key decision points for achieving the desired Form I during crystallization:
Experimental Protocol for Purification and Crystallization:
Q1: What are the most critical parameters to control during the synthesis of the atorvastatin protected diol intermediate? The mole ratio of the starting materials is critical. Using a 1:4 mole ratio of Stetter compound to Amino side chain, as opposed to other ratios, improves the yield and allows for the efficient recovery of the excess, more expensive Amino side chain, making the process more industrially viable [2].
Q2: My HPLC analysis shows unknown peaks. How can I determine if they are process impurities or degradation products? Perform forced degradation studies. Stress your sample under various conditions:
Q3: We are consistently getting a mixture of polymorphs instead of pure Form I. What should we check? Focus on your crystallization conditions. The two most impactful factors are:
Atorvastatin is a synthetic lipid-lowering agent that belongs to the statin class of drugs, widely prescribed for the treatment of hypercholesterolemia and prevention of cardiovascular disease. The molecular structure of atorvastatin contains two stereogenic centers at positions C3 and C5 of the heptanoic acid side chain, enabling the existence of four possible stereoisomers: 3R5R, 3R5S, 3S5R, and 3S5S [1] [2]. Therapeutically, atorvastatin is used exclusively as the (3R,5R) enantiomer due to its superior biological activity targeting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2]. However, understanding the cytotoxicity profiles of all four stereoisomers is crucial for pharmaceutical development and clinical safety, as enantiomers can exhibit qualitatively and quantitatively different biological activities, including distinct pharmacokinetic profiles, metabolic pathways, toxicological effects, and drug interaction potentials [1].
The significance of comparing atorvastatin enantiomers extends beyond cholesterol-lowering efficacy to encompass various pleiotropic effects that have been increasingly recognized, including anti-inflammatory, anti-angiogenic, and anti-tumorigenic properties [3]. Recent research has revealed that different atorvastatin stereoisomers may differentially influence cellular processes such as apoptosis, oxidative stress, and signal transduction pathways in various cell types. Furthermore, the enantiospecific effects of atorvastatin on drug-metabolizing enzymes and transcriptional regulators contribute significantly to drug-drug interaction profiles and overall safety considerations [1]. This comprehensive analysis synthesizes current experimental evidence to compare the cytotoxicity profiles of atorvastatin enantiomers, providing researchers and drug development professionals with essential data for therapeutic optimization and safety assessment.
Table 1: Stereoisomers of Atorvastatin and Their Characteristics
| Stereoisomer | Pharmaceutical Status | Designation in EP Monograph | Key Characteristics |
|---|---|---|---|
| (3R,5R) | Therapeutically active enantiomer | Active pharmaceutical ingredient | Primary HMG-CoA reductase inhibition; marketed as calcium salt |
| (3S,5S) | Enantiomeric impurity | IMP-E | Considered impurity limited to 0.15% in drug substance |
| (3R,5S) | Diastereomeric impurity | IMP-B (component) | Diastereomeric impurity with distinct biological activity |
| (3S,5R) | Diastereomeric impurity | IMP-B (component) | Diastereomeric impurity with distinct biological activity |
The chiral complexity of atorvastatin presents significant analytical and manufacturing challenges. The European Pharmacopoeia (EP) monograph for atorvastatin calcium salt describes a normal-phase high-performance liquid chromatography (HPLC) method for determining enantiomeric purity using a Chiralpak AD-H column [2]. This method specifically monitors and limits the (3S,5S) enantiomer (IMP-E) to no more than 0.15% in the drug substance, reflecting the importance of controlling stereochemical purity for pharmaceutical quality [2]. The other diastereomeric pair (3R,5S and 3S,5R) is collectively designated as IMP-B in the pharmacopoeial monograph and must also be controlled as potential impurities.
The structural differences between these stereoisomers, while seemingly subtle, significantly impact their three-dimensional orientation and molecular interactions with biological targets. These differences translate to varied binding affinities to enzymes, receptors, and transporters, ultimately influencing pharmacological activity, metabolic fate, and toxicity profiles. Recent analytical method developments have focused on improving the separation and detection of all potential stereoisomeric impurities to ensure drug safety and efficacy [2]. Advanced chromatographic approaches using Chiralpak AD-3 columns with optimized mobile phases have demonstrated superior resolution of all four stereoisomers within reduced analysis time, facilitating more effective quality control in pharmaceutical manufacturing [2].
Table 2: Enantiospecific Effects of Atorvastatin on CYP Expression in Human Hepatocytes
| Enantiomer | CYP3A4 Induction Potency | CYP2B6 Induction | CYP2C9 Modulation | Overall Induction Ranking |
|---|---|---|---|---|
| (3R,5R) | Strong induction | Significant induction | Modulatory effects | Highest potency |
| (3R,5S) | Moderate induction | Moderate induction | Modulatory effects | Intermediate potency |
| (3S,5R) | Moderate induction | Moderate induction | Modulatory effects | Intermediate potency |
| (3S,5S) | Weakest induction | Limited induction | Modulatory effects | Lowest potency |
Research has demonstrated that atorvastatin enantiomers exhibit marked differences in their effects on cytochrome P450 expression patterns in primary human hepatocytes. A comprehensive study evaluating all four stereoisomers revealed that they differentially induce CYP3A4, CYP2A6, and CYP2B6 enzymes, with a consistent decreasing order of induction potency: RR > RS = SR > SS [1]. The (3R,5R) enantiomer demonstrated the strongest induction effect on these drug-metabolizing enzymes, potentially contributing to its more extensive drug interaction profile compared to other statins. Importantly, the expression of CYP1A1 and CYP1A2 in human hepatocytes was not significantly influenced by any of the atorvastatin stereoisomers, indicating isoform-specific effects [1].
The enantiospecific induction of drug-metabolizing enzymes has profound implications for clinical drug-drug interactions. Since the (3R,5R) enantiomer is the therapeutically administered form, its potent induction of CYP3A4 and other enzymes creates potential interactions with concomitantly administered drugs that are substrates for these enzymes. The findings from hepatocyte studies corroborate clinical observations that atorvastatin has a broader drug interaction profile compared to other statins like rosuvastatin and fluvastatin [1]. The differential effects on CYP expression also suggest that individual stereoisomers may contribute differently to the overall safety and interaction profile of racemic mixtures, highlighting the importance of enantiopure drug development.
Table 3: Cytotoxic Effects of Atorvastatin on Various Cell Lines
| Cell Line | Cell Type | Experimental Concentration | Key Findings | Proposed Mechanisms |
|---|---|---|---|---|
| U266 myeloma | Multiple myeloma cancer cells | 3.12-100 μM | IC50 = 94 μM; concentration-dependent cytotoxicity | Cell cycle arrest; apoptosis induction |
| K562 | Chronic myelogenous leukemia | 1-10 μM | Dose-dependent proliferation inhibition and apoptosis | Downregulation of TLR4/MYD88/NF-κB and PI3K/AKT pathways |
| HL-60 | Acute promyelocytic leukemia | 1-10 μM | Dose-dependent proliferation inhibition and apoptosis | G0/G1 cell cycle arrest; pathway modulation similar to K562 |
| Jurkat | Acute T-cell leukemia | 1-10 μM | Dose-dependent proliferation inhibition and apoptosis | Modulation of signaling pathways similar to other leukemia cells |
Studies on hematological cancer cell lines have demonstrated that atorvastatin exerts concentration-dependent cytotoxic effects across multiple cell types. In U266 multiple myeloma cells, atorvastatin displayed a cytotoxic profile with an IC50 value of 94 μM when administered alone [3]. More notably, when combined with the proteasome inhibitor bortezomib, even subtherapeutic concentrations of atorvastatin (12.5 μM) significantly enhanced the cytotoxic effect of bortezomib, suggesting potential synergistic combinations for cancer therapy [3].
In leukemic cell lines (K562, HL-60, and Jurkat), atorvastatin exhibited dose-dependent anti-proliferative and pro-apoptotic effects at concentrations ranging from 1-10 μmol/L [4]. The cytotoxicity was associated with cell cycle arrest in the G0/G1 phase and reduction of cells in S phase, indicating interference with cell cycle progression. The study also found that the basal expressions of TLR4, MYD88 and NF-κB genes were markedly down-regulated in a dose-dependent manner after atorvastatin treatment [4]. This down-regulation became more pronounced with increasing drug concentrations, suggesting a mechanism involving modulation of inflammatory and survival signaling pathways.
Primary human hepatocytes isolated from human liver donors represent the gold standard model for studying drug metabolism and enzyme induction. In key studies investigating atorvastatin enantiomers, hepatocytes from three different donors (HH59: female, 42 years; HH61: male, 64 years; HH63: male, 68 years) were cultured in serum-free medium and maintained at 37°C with 5% CO₂ [1]. Cells were incubated for 24 hours with individual enantiomers of atorvastatin at concentrations of 1 μM, 10 μM, and 30 μM, alongside vehicle controls (DMSO) and positive controls (rifampicin for CYP induction) [1]. Following treatment, western blot analysis and RT-PCR were performed to measure protein and mRNA levels of various cytochrome P450 enzymes, respectively. The data were normalized to GAPDH mRNA levels and expressed as fold induction over vehicle-treated cells [1]. This methodology allows for direct comparison of the enantioselective effects of atorvastatin stereoisomers on the expression of drug-metabolizing enzymes in a physiologically relevant model.
Gene reporter assays constitute an essential methodology for evaluating the effects of atorvastatin enantiomers on transcriptional regulators of drug-metabolizing enzymes. Studies have employed stably transfected gene reporter cell lines to assess effects on pivotal receptors including the aryl hydrocarbon receptor (AhR), glucocorticoid receptor (GR), and pregnane X receptor (PXR) [1]. The AZ-AhR cell line, derived from human hepatoma HepG2 cells transfected with a construct containing AhR binding sites upstream of a luciferase reporter gene, was used to measure AhR transcriptional activity. Similarly, the AZ-GR cell line, derived from human cervix carcinoma HeLa cells with a GR-responsive luciferase construct, was employed for GR activity assessment [1].
For PXR transcriptional activity evaluation, LS180 human colon adenocarcinoma cells were transiently transfected with a p3A4-luc reporter construct containing the basal promoter with proximal PXR response element and the distal xenobiotic responsive enhancer module of the CYP3A4 gene [1]. In all assay systems, cells were incubated for 24 hours with tested compounds and/or vehicle, in the presence or absence of receptor-specific ligands. After treatments, cells were lysed and luciferase activity was measured, providing quantitative data on receptor activation. Parallel cytotoxicity assessments ensured that observed effects were not attributable to compromised cell viability [1].
The assessment of atorvastatin enantiomer cytotoxicity in cancer cell lines has primarily utilized XTT viability assays and flow cytometry techniques. In multiple myeloma research, U266 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂ [3]. Cells were seeded at approximately 1×10⁴ cells/well in 96-well plates and treated with various concentrations of atorvastatin (3.12-100 μM) for 48 hours. XTT reagent was then added, and plates were incubated for an additional 4 hours before measuring absorbance at 450 nm against a reference wavelength of 650 nm [3]. The XTT assay measures cellular metabolic activity, providing a sensitive indicator of cell viability and proliferation.
For leukemic cell lines, more comprehensive flow cytometry approaches have been employed. Cells in logarithmic growth phase were treated with atorvastatin at concentrations of 1, 5, and 10 μmol/L for 24-48 hours [4]. Apoptosis was detected using Annexin V/PI staining according to manufacturer instructions. Briefly, cells were suspended in binding buffer containing Annexin V and PI and analyzed by flow cytometry after 5-15 minute incubation at room temperature protected from light [4]. For cell cycle analysis, ethanol-fixed cells were treated with RNA enzyme inhibitors and PI before flow cytometric analysis. These methodologies provide quantitative data on both cell viability and mechanisms of cell death, offering insights into the cytotoxic mechanisms of atorvastatin enantiomers.
Figure 1: Molecular Mechanisms of Atorvastatin Enantiomer Cytotoxicity and Drug Interactions
Atorvastatin enantiomers demonstrate differential activation of key transcriptional regulators that control the expression of drug-metabolizing enzymes. Research has revealed that the pregnane X receptor (PXR), a master regulator of CYP3A4 expression, is enantioselectively activated by atorvastatin stereoisomers [1]. The basal and ligand-inducible transcriptional activity of PXR is dose-dependently influenced by all tested statins, with varying potency and efficacy between individual optical isomers. Specifically, the (3R,5R) enantiomer demonstrates the strongest activation of PXR, followed by the (3R,5S) and (3S,5R) forms, while the (3S,5S) enantiomer shows the weakest effect [1]. This enantiospecific PXR activation correlates directly with the observed CYP3A4 induction patterns in human hepatocytes, providing a mechanistic explanation for the differential drug interaction potential of atorvastatin stereoisomers.
In contrast to the significant effects on PXR, the aryl hydrocarbon receptor (AhR) transcriptional activity is not influenced by any atorvastatin stereoisomer tested, indicating receptor-specific effects [1]. The glucocorticoid receptor (GR) demonstrates a more complex interaction pattern—while basal transcriptional activity of GR is not affected by atorvastatin enantiomers, the dexamethasone-inducible activity of GR is dose-dependently and enantioselectively inhibited, particularly by specific fluvastatin stereoisomers [1]. These findings highlight the sophisticated mechanisms through which atorvastatin enantiomers differentially modulate nuclear receptor signaling pathways, contributing to their distinct cytotoxicity and drug interaction profiles.
In leukemic cell lines, atorvastatin exerts cytotoxic effects through dose-dependent modulation of critical inflammatory and survival signaling pathways. Research has demonstrated that atorvastatin significantly down-regulates the TLR4/MYD88/NF-κB pathway, an important connection between inflammation and cancer [4]. The basal expressions of TLR4, MYD88 and NF-κB genes are markedly reduced following atorvastatin treatment, with this down-regulation becoming more pronounced with increasing drug concentrations. Concurrently, atorvastatin modulates the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation [4]. Both PI3K and AKT proteins, along with their phosphorylation levels, are down-regulated in a dose-dependent manner after atorvastatin treatment.
The simultaneous inhibition of these interconnected pathways represents a compelling mechanism for the observed pro-apoptotic and anti-proliferative effects of atorvastatin in hematological malignancies. The dual pathway modulation likely disrupts essential survival signals while promoting apoptotic processes in cancer cells. Furthermore, the G0/G1 cell cycle arrest induced by atorvastatin treatment aligns with the known functions of these pathways in cell cycle regulation [4]. These mechanisms appear to be consistent across different leukemic cell types (K562, HL-60, and Jurkat), suggesting a broadly applicable mechanism of action for atorvastatin's cytotoxic effects in hematological cancers, though enantiomer-specific differences in these effects require further investigation.
Figure 2: Experimental Workflow for Assessing Atorvastatin Enantiomer Cytotoxicity
The enantiospecific cytotoxicity and enzyme induction profiles of atorvastatin stereoisomers have significant implications for pharmaceutical development and regulatory science. The demonstration that the (3R,5R) enantiomer possesses the strongest PXR activation and CYP induction capacity supports the current regulatory requirements for严格控制 stereochemical purity in pharmaceutical products [2]. The European Pharmacopoeia's limitation of the (3S,5S) enantiomer to no more than 0.15% reflects the importance of controlling even less potent stereoisomers that may contribute to unwanted effects [2]. Furthermore, the potential for differential cytotoxicity among stereoisomers necessitates comprehensive enantiomer-specific toxicological assessment during drug development, particularly as statins are increasingly investigated for repurposing in oncology applications [3] [4].
From a clinical perspective, the potent CYP induction by the therapeutic (3R,5R) enantiomer explains the significant drug interaction potential of atorvastatin and supports clinical recommendations for careful monitoring when co-administering with substrates of CYP3A4, CYP2B6, and other inducible enzymes [1]. The enantiospecific effects also highlight the importance of considering metabolic differences in patient populations that might alter stereoisomer exposure, such as genetic polymorphisms in drug-metabolizing enzymes or transporters. Understanding these nuances can guide personalized therapy approaches with statins, potentially optimizing efficacy while minimizing adverse effects.
The cytotoxic properties of atorvastatin against various cancer cell lines suggest potential therapeutic applications in oncology, particularly for hematological malignancies. The concentration-dependent pro-apoptotic and anti-proliferative effects observed in multiple myeloma and leukemic cell lines indicate that atorvastatin may have utility as an adjunct to conventional chemotherapy [3] [4]. The synergistic interaction between atorvastatin and bortezomib in multiple myeloma models is especially promising, as it suggests potential for combination regimens that could enhance efficacy while allowing dose reduction of more toxic agents [3]. The ability of atorvastatin to modulate key inflammatory (TLR4/MYD88/NF-κB) and survival (PI3K/AKT) pathways provides a mechanistic foundation for these observed anticancer effects [4].
Future research directions should focus on elucidating the enantiospecificity of anticancer effects, as this remains an underinvestigated area. While current studies have primarily used the therapeutically administered (3R,5R) enantiomer, it is plausible that other stereoisomers may exhibit different cytotoxic potencies or mechanisms against cancer cells. Additionally, research exploring the differential effects of atorvastatin enantiomers in combination with various chemotherapeutic agents across different cancer types would be valuable for optimizing potential repurposing strategies. The development of more targeted delivery approaches could also enhance the therapeutic index of atorvastatin in oncology applications by maximizing efficacy while minimizing systemic exposure and associated adverse effects.
The comprehensive analysis of atorvastatin enantiomers reveals significant differences in their cytotoxicity profiles and mechanisms of action. The (3R,5R) enantiomer, used therapeutically, demonstrates the strongest effects on both target-related pathways (HMG-CoA reductase inhibition) and off-target effects (PXR activation and CYP induction) [1] [2]. The enantiospecific cytotoxicity observed in various cancer cell lines, coupled with differential effects on drug-metabolizing enzymes, highlights the importance of stereochemical considerations in both drug development and clinical application [1] [3] [4]. These findings support the current regulatory requirements for严格控制 stereochemical purity in pharmaceutical products and provide insights for potential therapeutic repurposing of atorvastatin in oncology.
Atorvastatin is a chiral pharmaceutical compound characterized by the presence of two asymmetric carbon centers in its molecular structure. This specific arrangement gives rise to four distinct stereoisomers: 3R5R, 3R5S, 3S5R, and 3S5S. In clinical practice, however, atorvastatin is administered as a single enantiopure formulation containing exclusively the 3R5R-enantiomer (marketed as Lipitor and generics). This strategic selection is based on extensive pharmacological research demonstrating that individual enantiomers of chiral drugs frequently exhibit markedly different biological activities, including variations in pharmacokinetics, pharmacodynamics, and toxicity profiles [1] [2].
The clinical importance of stereoselectivity in drug metabolism and disposition cannot be overstated. Well-documented cases such as thalidomide, warfarin, and methorphan illustrate how enantiomers can produce qualitatively and quantitatively different biological effects. In the context of statin therapy, understanding these stereospecific differences is particularly crucial for predicting and managing drug-drug interactions (DDIs). Such interactions often occur when a drug influences the expression or activity of cytochrome P450 (CYP) enzymes, the primary mediators of oxidative drug metabolism [1]. The pregnane X receptor (PXR) serves as a master regulator of CYP gene expression, and evidence indicates that atorvastatin enantiomers interact with this nuclear receptor in a stereoselective manner, leading to differential induction of drug-metabolizing enzymes [1] [2] [3].
This guide provides a comprehensive comparison of the CYP450 induction profiles of atorvastatin enantiomers, synthesizing current in vitro experimental data relevant to researchers, scientists, and drug development professionals. By examining the enantiospecific effects on PXR activation and CYP induction, this analysis aims to inform more accurate DDI predictions and guide the design of safer enantiopure pharmaceuticals.
Research investigating the induction potential of atorvastatin enantiomers toward major cytochrome P450 enzymes has yielded compelling evidence of stereoselective effects. These findings are particularly relevant for understanding the drug interaction potential of atorvastatin and its individual stereoisomers. The table below summarizes the key induction findings for the most clinically relevant CYP enzymes:
Table 1: CYP Enzyme Induction Profiles of Atorvastatin Enantiomers in Human Hepatocytes
| CYP Enzyme | Induction Response | Enantiospecific Potency Ranking | Key Research Findings |
|---|---|---|---|
| CYP3A4 | Significant induction | 3R5R > 3R5S = 3S5R > 3S5S | All enantiomers induced CYP3A4, but with varying potency [1] [2] |
| CYP2B6 | Significant induction | 3R5R > 3R5S = 3S5R > 3S5S | Consistent induction pattern similar to CYP3A4 [1] [3] |
| CYP2A6 | Significant induction | 3R5R > 3R5S = 3S5R > 3S5S | Demonstrated same enantioselective pattern [2] [3] |
| CYP2C9 | Modulatory effects | Variable, minimal enantioselectivity | Effects were modulatory rather than strongly inductive [1] [2] |
| CYP1A1/2 | No significant induction | Not applicable | No statistically significant changes observed [1] [2] [3] |
The data reveal that the clinically used 3R5R-enantiomer consistently demonstrates the greatest induction potency for CYP3A4, CYP2B6, and CYP2A6. This finding is particularly noteworthy from a clinical perspective, as it suggests that the therapeutically administered form of atorvastatin possesses the highest potential for enantioselective drug interactions via enzyme induction. The induction potency ranking across enantiomers follows a consistent pattern: 3R5R > 3R5S = 3S5R > 3S5S, indicating that the 3R5R configuration is optimal for PXR activation and subsequent CYP induction [1] [2].
Additional research has investigated the induction potential of atorvastatin metabolites, revealing further complexity in its drug interaction profile. The para-hydroxy metabolite of atorvastatin demonstrates significantly reduced induction capacity compared to the parent compound, despite retaining HMG-CoA reductase inhibitory activity. This attenuated induction effect appears to result from impaired co-repressor release from PXR, providing a molecular mechanism for the observed differences in induction potential between atorvastatin and its primary metabolites [4].
The pregnane X receptor (PXR) functions as a master regulatory protein that coordinates the transcriptional activation of multiple cytochrome P450 enzymes in response to xenobiotic exposure. Atorvastatin enantiomers demonstrate differential activation of PXR, providing a molecular mechanism for their observed stereoselective induction of CYP enzymes. Experimental evidence indicates that basal and ligand-inducible transcriptional activity of PXR is dose-dependently influenced by all tested atorvastatin stereoisomers, with significant variations in both potency and efficacy between individual optical isomers [1] [2].
Table 2: PXR Activation and Co-regulator Interactions by Atorvastatin Enantiomers
| Experimental Measure | 3R5R-Atorvastatin | 3R5S-Atorvastatin | 3S5R-Atorvastatin | 3S5S-Atorvastatin |
|---|---|---|---|---|
| PXR Activation Potency | High | Moderate | Moderate | Low |
| CYP3A4 Reporter Activity | Strong induction | Moderate induction | Moderate induction | Weak induction |
| Co-activator Recruitment | Effective | Effective | Effective | Effective |
| Co-repressor Release | Complete | Complete | Complete | Partial |
| Overall Induction Potential | Highest | Intermediate | Intermediate | Lowest |
Research investigating the molecular determinants of this enantioselective PXR activation has revealed that while all enantiomers effectively recruit co-activator proteins to the PXR complex, they differ in their ability to facilitate co-repressor dissociation. This mechanistic insight explains the observed differences in induction potential between enantiomers, with the 3R5R form demonstrating the most efficient co-repressor release and consequently the strongest transcriptional activation of PXR-regulated genes [4]. In contrast to these PXR-mediated effects, atorvastatin enantiomers show no significant influence on the aryl hydrocarbon receptor (AhR) pathway, and only fluvastatin enantiomers demonstrate appreciable effects on the glucocorticoid receptor (GR), indicating a degree of receptor specificity in their stereoselective actions [1] [2].
The following diagram illustrates the central role of PXR activation in the enantioselective induction of CYP enzymes by atorvastatin stereoisomers:
Diagram Title: PXR Activation Pathway by Atorvastatin Enantiomers
The diagram illustrates the sequence of molecular events through which atorvastatin enantiomers activate PXR and ultimately influence drug metabolism capacity. The enantiospecific activation of PXR leads to differential recruitment of co-regulators and subsequent binding to PXR response elements (PXREs) in the promoter regions of target genes. This initiates enhanced transcription of CYP genes, resulting in increased synthesis of CYP3A4, CYP2B6, and CYP2A6 enzymes. The elevated enzyme levels then accelerate the metabolic clearance of co-administered medications, creating the potential for clinically significant drug interactions [1] [4] [2].
The gold standard experimental system for evaluating cytochrome P450 induction potential is primary human hepatocytes in culture, as these cells maintain physiologically relevant expression of nuclear receptors and drug-metabolizing enzymes. The following section details the key methodological approaches used to generate the comparative data on atorvastatin enantiomers presented in this guide [1] [5].
Primary human hepatocytes are typically isolated from donor liver tissues and cultured in serum-free, hormonally defined media to maintain differentiated function. For induction studies, cells are generally plated in collagen-coated dishes and allowed to attach for 24-48 hours before treatment. The atorvastatin enantiomers are dissolved in dimethyl sulfoxide (DMSO) and applied to hepatocytes at varying concentrations (typically 1-50 μM) for 72-96 hours, with medium and compounds refreshed daily. The final DMSO concentration in culture media should not exceed 0.1% (v/v) to avoid solvent toxicity. Parallel treatments with prototypical inducers (e.g., rifampicin for CYP3A4) and vehicle controls are essential for validating system responsiveness and establishing baseline values [1] [5].
Gene reporter assays provide a sensitive method for quantifying the activation of specific nuclear receptors by atorvastatin enantiomers. For PXR activation studies, LS180 human colon adenocarcinoma cells are transiently transfected with a reporter construct containing the CYP3A4 promoter region (typically -7836/+53) linked to a luciferase reporter gene. Alternatively, stably transfected HepG2 cell lines containing multiple copies of PXR response elements upstream of luciferase may be employed. Following treatment with atorvastatin enantiomers for 24 hours, cells are lysed and luciferase activity is measured using a luminometer. Data are normalized to protein content or co-transfected control vectors (e.g., β-galactosidase) to account for variations in transfection efficiency [1] [4].
At the molecular level, reverse transcription polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qRT-PCR) is used to measure changes in CYP mRNA expression following treatment with atorvastatin enantiomers. For protein-level analysis, western blotting is routinely employed using specific antibodies against individual CYP enzymes. Activity assays using CYP-selective probe substrates provide functional validation of induction observations, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) serving as the preferred analytical method for quantifying metabolite formation in these systems [1] [5].
The following workflow diagram illustrates the key experimental steps in assessing CYP induction by atorvastatin enantiomers:
Diagram Title: Experimental Workflow for CYP Induction Assessment
This comprehensive methodological approach enables researchers to characterize the enantiospecific induction potential of atorvastatin stereoisomers at multiple biological levels - from nuclear receptor activation to functional metabolic activity. The integration of data from these complementary techniques provides a robust assessment of the drug interaction risk associated with each enantiomer [1] [5].
The enantiospecific CYP induction observed with atorvastatin stereoisomers has significant implications for clinical drug therapy and medication safety. The fact that the clinically administered 3R5R-enantiomer demonstrates the greatest induction potency toward key drug-metabolizing enzymes like CYP3A4 suggests that atorvastatin has inherent potential to participate in clinically significant drug interactions as a perpetrator of metabolic interactions. When atorvastatin is co-administered with medications that are substrates for CYP3A4, CYP2B6, or CYP2A6, the induced metabolism may lead to subtherapeutic concentrations of the concomitant drugs, potentially compromising their therapeutic efficacy [1] [6].
This induction-mediated interaction risk complements the well-characterized metabolic vulnerability of atorvastatin itself, as it is primarily metabolized by CYP3A4. This creates a complex bidirectional interaction potential where atorvastatin may simultaneously induce CYP3A4 expression while remaining susceptible to inhibition of its own metabolism by concomitant CYP3A4 inhibitors. This dual nature was demonstrated in a recent 2025 study showing that omeprazole inhibits atorvastatin metabolism via CYP3A4, increasing atorvastatin exposure despite atorvastatin's own induction effects on this enzyme system [7]. The net clinical effect of such interactions depends on multiple factors including dosing schedule, relative timing of administration, and individual patient characteristics affecting drug disposition.
From a drug development perspective, the differential induction profiles of atorvastatin enantiomers highlight the importance of comprehensive stereochemical evaluation during preclinical assessment of new chemical entities. The data suggest that alternative stereoisomers with reduced induction potential (particularly the 3S5S-enantiomer) might offer improved drug interaction profiles while potentially maintaining therapeutic efficacy through HMG-CoA reductase inhibition. However, such considerations must be balanced against the synthetic complexity and regulatory challenges associated with developing non-natural stereoisomers as pharmaceutical agents [1] [2].
For healthcare professionals, these findings underscore the importance of therapeutic drug monitoring and appropriate dose adjustment when initiating or discontinuing atorvastatin in patients receiving medications with narrow therapeutic indices. Particular vigilance is warranted for drugs such as certain anticoagulants, anticonvulsants, immunosuppressants, and antiarrhythmics that are metabolized by the inducible CYP enzymes identified in these studies. The documented enantioselective induction patterns should inform more sophisticated predictive models of drug interactions and enhance the clinical management of polypharmacy patients receiving atorvastatin therapy [1] [6] [7].
The comprehensive analysis of atorvastatin enantiomers presented in this guide demonstrates clear stereoselectivity in their potential to induce key cytochrome P450 enzymes through PXR activation. The clinically used 3R5R-enantiomer consistently shows the greatest induction potency for CYP3A4, CYP2B6, and CYP2A6, followed by the 3R5S and 3S5R forms, with the 3S5S-enantiomer demonstrating the lowest induction potential. These differences stem from varying efficiencies in PXR activation and subsequent co-regulator recruitment, ultimately influencing the transcriptional upregulation of CYP genes.
These findings have significant implications for drug development science and clinical practice. From a pharmaceutical perspective, they highlight the importance of thorough stereochemical assessment during drug development, as enantiomers may possess not only different therapeutic activities but also distinct drug interaction profiles. For clinicians, understanding these enantiospecific effects enables more informed prediction and management of drug interactions in patients receiving atorvastatin therapy, particularly those taking concomitant medications with narrow therapeutic indices.
The table below summarizes the key differences between the active and inactive enantiomers of Atorvastatin.
| Feature | Therapeutically Active Enantiomer: (3R,5R) | Inactive/Impurity Enantiomers: (3S,5S), (3R,5S), (3S,5R) |
|---|---|---|
| Status | Active Pharmaceutical Ingredient (API) [1] | Stereoisomeric Impurities [1] |
| Primary Pharmacological Activity | Potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2] [3] [4] | No significant HMG-CoA reductase inhibition intended for therapy [1] |
| Impact on Drug-Metabolizing Enzymes | Induces CYP3A4, CYP2B6, and CYP2A6 expression via PXR activation [2] | Varying potencies in PXR activation and CYP enzyme induction [2] |
| Clinical & Commercial Rationale | "Enantiopure" drug: Developed for targeted efficacy and potentially reduced off-target effects and metabolic burden [2] | Not developed for therapy; presence is controlled to strict quality limits (e.g., <0.15% for (3S,5S)) [1] |
The distinct biological activities of the enantiomers extend beyond their primary target.
The development of Atorvastatin as a single enantiomer was a deliberate strategic and scientific decision.
Monitoring the purity of the (3R,5R) enantiomer is critical in drug manufacturing and quality assurance.
The following diagram illustrates the mechanism by which the (3R,5R)-atorvastatin enantiomer inhibits cholesterol synthesis.
The (3R,5R) enantiomer acts as a competitive inhibitor by binding to the active site of HMG-CoA reductase. This prevents the natural substrate, HMG-CoA, from being converted to mevalonate, which is the rate-limiting step in the cholesterol synthesis pathway [4].
For researchers aiming to investigate PXR activation by compounds like atorvastatin, here are detailed methodologies for cell-based reporter gene assays, which are the industry standard.
Table 1: Key Protocols for PXR Activation Assays
| Protocol Aspect | Medium-Throughput (96-well) Method [1] | High-Throughput (1536-well) Method [2] [3] |
|---|---|---|
| Cell Line | Commercially available stable cell lines (e.g., HepG2) with hPXR and CYP3A4-promoter luciferase reporter. | HepG2-CYP3A4-hPXR double-stable cell line. |
| Cell Seeding & Plating | Cells are thawed, cultured, passaged, and seeded into 96-well plates. | Cells are optimized and dispensed into 1536-well plates using a liquid dispenser. |
| Compound Treatment | Test compounds are added to the wells. Rifampicin is a common positive control. | Compounds are transferred via a pintool station. Dimethyl sulfoxide (DMSO) is the typical vehicle control. |
| Incubation | 22-24 hours at 37°C, 5% CO₂. | 22-24 hours at 37°C, 5% CO₂. |
| Detection & Readout | Luciferase activity is measured as Relative Light Units (RLU) to indicate PXR activation. Cytotoxicity is assessed simultaneously. | Luciferase activity is measured using a system like ONE-Glo. Cell viability is often assessed in parallel. |
| Data Analysis | Data is expressed as Fold Activation over vehicle control. EC₅₀ and Eₘₐₓ values are derived from dose-response curves. | Fold activation is calculated. Results are classified, and potency is determined. |
Follow-up Confirmation Studies: After a primary screen, identified activators are typically confirmed with additional assays [2] [3]:
While not a comparison of atorvastatin forms, a recent experimental study provides relevant data on how the metabolic disposition of atorvastatin is altered through a PXR-related pathway in a disease state (uremia) [4].
Table 2: Effects of Uremic Toxins on Atorvastatin (ATV) Disposition and CYP3A4
| Experimental Variable | Key Finding | Statistical Significance (p-value) |
|---|---|---|
| ATV Metabolism (in indoxyl sulfate (IS) group) | >50% inhibition of metabolism | N/A |
| ATV Metabolism (in hippuric acid (HA) group) | Significant inhibition of metabolism | N/A |
| ATV Excretion (with IS) | Inhibited by 59.24% | N/A |
| ATV Excretion (with HA) | Inhibited by 71.95% | N/A |
| CYP3A4 Protein Expression (after US, IS, HA incubation) | Expression was downregulated | < 0.01 |
The study concluded that protein-bound uremic toxins (IS and HA) inhibit atorvastatin uptake and metabolism by exerting inhibitory effects on CYP3A4 through the PXR/NF-κB signaling pathway [4].
The diagram below illustrates the mechanistic pathway elucidated by the study on uremic toxins and atorvastatin [4].
This pathway shows how uremic toxins lead to the downregulation of CYP3A4, the key enzyme metabolizing atorvastatin [4].
The searched literature identifies Atorvastatin Impurity E as a major degradation product of atorvastatin. It is chemically defined as the lactone form of atorvastatin, which is formed through a process of intramolecular esterification or cyclization [1].
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is available for the accurate detection and quantification of atorvastatin and its impurities, including Impurity E. The key parameters of this analytical method are summarized below [1].
| Method Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purpose | Accurate quantification of atorvastatin and its impurities |
| Key Feature | Stability-indicating: can differentiate the main product from its degradation products |
| Validation | Method validated for precision, accuracy, and specificity |
To obtain the comparative activity data you require, the following experimental workflow, synthesizing information from the search results, is recommended.
The following table summarizes key experimental findings on atorvastatin's biological activities from recent pre-clinical studies.
| Biological Activity | Experimental Model | Key Findings / Quantitative Data | Proposed Mechanism / Pathway Involved | Citation |
|---|
| Anticancer Effects | Mesenchymal-like Non-Small Cell Lung Cancer (NSCLC) cell lines (HOP-92, LU99) | • Dose-dependent reduction in cell viability (IC50: 0.3 µM for LU99, 1 µM for HOP-92). • 96% inhibition of cell invasion at 10 µM (HOP-92). • Reduced migration of single HOP-92 cells. | Inhibition of YAP/TAZ nuclear localization; downregulation of YAP/TAZ target genes (ANKRD1, CTGF, CYR61). | [1] | | Promotion of Neurite Outgrowth | Cultured rat cerebral cortical neurons | • Dose-dependent increase in neurite number and length (0.05 - 10 µM). | Up-regulation of Akt/mTOR and Akt/GSK-3β signaling pathways. The effect was blocked by PI3K and mTOR inhibitors. | [2] | | Functional Recovery after Spinal Cord Injury (SCI) | Chronic murine spinal cord injury model | • Daily atorvastatin (10 mg/kg, i.p.) initiated 2 weeks post-injury enhanced sensorimotor recovery (Basso Mouse Scale). | RNA sequencing revealed enrichment in neural regeneration processes (Axon Guidance, Endocannabinoid Pathway) and improved mitochondrial function. | [3] |
For researchers looking to replicate or benchmark similar studies, here is a summary of the key methodologies used in the cited works.
Cell-based Viability and Invasion Assays [1]
Neurite Outgrowth in Cortical Neurons [2]
In Vivo Spinal Cord Injury Model [3]
Based on the study of atorvastatin in cortical neurons [2], the signaling pathway responsible for promoting neurite outgrowth can be summarized as follows. This diagram illustrates the logical flow of the proposed mechanism.
Although direct data on enantiomers is unavailable, the following table summarizes key solubility data for atorvastatin and its various formulations from research, which may provide useful reference points.
| Compound / Formulation | Solubility (mmol/L) | Conditions / Notes | Source |
|---|---|---|---|
| Atorvastatin (Calcium salt) | 0.11 ± 0.01 mM | Saturated solution, measured by UV-spectrophotometry | [1] |
| Atorvastatin Conjugate 1a | 0.32 ± 0.02 mM | Galactose-targeted conjugate, amide/ester bond | [1] |
| Atorvastatin Conjugate 3a | 0.54 ± 0.01 mM | Galactose-targeted conjugate, amide bond (highest solubility) | [1] |
| Atorvastatin Nanosuspension | Not quantified | Significant enhancement in dissolution rate | [2] |
| Atorvastatin in Acetone | Highest among mono-solvents | Temperature range 293.15K to 328.15K | [3] |
Here are detailed methodologies for two common approaches to improving atorvastatin solubility, which can be adapted for future enantiomer studies.
This protocol is used to synthesize atorvastatin conjugates with improved water solubility and hepatoselectivity [1] [4].
This method physically reduces drug particle size to increase surface area and dissolution rate [2].
The diagram below outlines the general decision-making and experimental workflow for developing and evaluating enhanced drug formulations like conjugates and nanosuspensions.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard analytical technique for validating the purity of atorvastatin calcium in pharmaceutical formulations and bulk substances. As a leading lipid-lowering medication, atorvastatin calcium requires precise quality control to ensure therapeutic efficacy and patient safety. HPLC methods provide the necessary separation efficiency, sensitivity, and accuracy to quantify the active pharmaceutical ingredient while detecting and quantifying potential impurities that may arise during synthesis or storage.
The chromatographic analysis of atorvastatin calcium presents specific challenges due to its complex chemical structure with two chiral centers, potential degradation products, and frequently administered combination formulations. This comprehensive guide compares established and novel HPLC methodologies, providing performance validation data and detailed experimental protocols to assist researchers in selecting appropriate methods for specific analytical needs. The methods covered include single-component assays, stability-indicating methods, simultaneous determination in combination products, and advanced enantioselective separations for stereochemical purity assessment.
Table 1: Performance Characteristics of HPLC Methods for Atorvastatin Calcium Analysis
| Method Type | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Analysis Time |
|---|---|---|---|---|---|---|
| Simple Assay [1] | 0.4-12 | 0.079 | 0.24 | 100.08 ± 0.32 | <2% | <15 min |
| Green HPLC [2] | 5-40 | 0.475 | - | 99.11-100.89 | - | <10 min |
| Stability-Indicating [3] | 0.08-20 | - | - | - | - | 15 min |
| Triple Combination [4] | - | - | - | - | - | <10 min |
Table 2: Chromatographic Conditions for Different HPLC Methods
| Method Application | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time |
|---|---|---|---|---|---|
| Simple Assay [1] | C18 | Acetonitrile | 1.0 | FLD: λex 270 nm/λem 385 nm | - |
| Green HPLC [2] | Symmetry C18 (100×4.6 mm, 3.5 µm) | 0.1% OPA:Ethanol (gradient) | 1.0 | UV 246 nm | <10 min |
| Stability-Indicating [3] | Phenomenex Gemini C18 (250×4.6 mm, 5 µm) | 0.02M KH₂PO₄:ACN:MeOH (30:10:60, pH 4) | 1.0 | UV 240 nm | ATV: 11.6 min, AML: 4.5 min |
| Triple Combination [4] | C18 | Methanol:Acetate buffer pH 3.1 (70:30) | - | - | ATV: 8.38 min, RAM: 5.62 min |
For routine quality control of atorvastatin calcium in single-component formulations, a simple spectrofluorimetric HPLC method offers excellent sensitivity with a detection limit of 0.079 μg/mL and a wide linear range of 0.4-12 μg/mL [1]. This method demonstrates outstanding accuracy with mean recovery values of 100.08% and exceptional precision with RSD values below 2%. The method employs acetonitrile as the mobile phase with fluorescence detection at excitation and emission wavelengths of 270 nm and 385 nm, respectively, providing specific detection without interference from pharmaceutical excipients.
For laboratories pursuing green analytical chemistry principles, an eco-friendly HPLC method utilizes ethanol instead of more toxic solvents like acetonitrile or methanol [2]. This approach maintains acceptable performance with a linear range of 5-40 μg/mL while reducing environmental impact. The method employs a gradient elution with 0.1% ortho-phosphoric acid (pH 2.16) and ethanol, achieving rapid separation in less than 10 minutes. The greenness of this method has been formally assessed using the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness Metric Approach (AGREE), confirming its reduced environmental impact compared to conventional methods.
Table 3: Advanced HPLC Methods for Impurity and Enantiomeric Purity Assessment
| Method Feature | Pharmacopoeial Method [5] [6] | Novel Impurity Method [5] | Enantioselective Method [6] |
|---|---|---|---|
| Column | C8 (250×4.6 mm, 5 µm) | Core-shell C18 | Chiralpak AD-3 (250×4.6 mm, 3 µm) |
| Mobile Phase | ACN:THF:Ammonium acetate buffer (pH 5.0) | Phosphate buffer (pH 4.1):ACN | n-hexane:ethanol:formic acid (90:10:0.1) |
| Flow Rate | 1.5 mL/min | - | 1.0 mL/min |
| Run Time | 85-90 min | <15 min | 35 min |
| Detection | UV 244 nm | UV | UV 254 nm |
| Key Advantage | Official pharmacopoeial standard | 6x faster than EP method | Simultaneous stereo-selective separation |
Stability-indicating methods are essential for forced degradation studies and shelf-life determination. A validated stability-indicating RP-HPLC method for simultaneous determination of atorvastatin calcium and amlodipine besylate demonstrates effective separation of degradation products formed under various stress conditions (acid/alkali hydrolysis, oxidation, thermal degradation) [3]. The method utilizes a Phenomenex Gemini C18 column with a mobile phase consisting of 0.02M potassium dihydrogen phosphate, acetonitrile, and methanol (30:10:60, v/v/v) adjusted to pH 4.0 using ortho-phosphoric acid. This method successfully resolves degradation products from the pure drugs, enabling accurate quantification even in the presence of breakdown products.
For enantiomeric purity assessment, the European Pharmacopoeia method employs normal-phase chromatography on a Chiralpak AD-H column with n-heptane-ethanol-formic acid (96:4:0.1) as mobile phase [6]. However, this method suffers from long analysis times (approximately 35 minutes for atorvastatin peak) and high solvent consumption (76 mL per analysis). An improved enantioselective method utilizes a Chiralpak AD-3 column with n-hexane-ethanol-formic acid (90:10:0.1) mobile phase, achieving baseline separation of all stereoisomers within 35 minutes while significantly reducing solvent consumption. This is particularly important for atorvastatin calcium which contains two chiral centers, generating four possible stereoisomers where only the (3R,5R) form is therapeutically active.
For tablet formulation analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to about 10 mg of atorvastatin calcium to a 50 mL volumetric flask. Add approximately 30 mL of methanol, sonicate for 15-30 minutes to ensure complete extraction of the drug, and dilute to volume with the same solvent. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [3] [7]. Further dilute the filtrate with mobile phase to obtain a solution with a final concentration within the linear range of the method.
For standard solution preparation, accurately weigh about 25 mg of atorvastatin calcium working standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary stock solution of concentration 1000 μg/mL [3]. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase to reach concentrations covering the calibration range (typically 5-40 μg/mL for UV detection or 0.4-12 μg/mL for fluorescence detection).
For plasma samples in bioanalytical methods, a liquid-liquid extraction procedure is recommended: Add 600 μL of absolute ethanol to 200 μL of plasma sample and 50 μL of working standard solution. Vortex mix thoroughly and centrifuge for 2 minutes to precipitate proteins. Add 1.0 mL of diethyl ether as the first extraction solvent, vortex for 5 minutes, and centrifuge at 3500 rpm for 5 minutes at 0°C. Collect the organic layer and repeat the extraction with 0.5 mL of dichloromethane. Combine the organic layers and evaporate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 μL of ethanol, vortex for 2 minutes, and inject 20 μL into the HPLC system [8].
For routine analysis of atorvastatin calcium in pharmaceutical formulations, the following chromatographic conditions provide robust separation: Column: Symmetry C18 (100 × 4.6 mm, 3.5 μm) or equivalent; Mobile phase: Gradient of 0.1% ortho-phosphoric acid (pH 2.16) and ethanol; Flow rate: 1.0 mL/min; Column temperature: 40°C; Detection: UV at 246 nm; Injection volume: 20 μL [2]. The gradient program should be optimized to achieve complete separation of atorvastatin from any potential impurities or combination drugs.
For method validation, establish linearity by preparing and analyzing standard solutions at at least five concentration levels across the expected working range. The correlation coefficient (r) should be ≥0.999. Accuracy should be demonstrated using standard addition method or by comparison with a reference standard, with recovery values typically between 98-102%. Precision should be evaluated as both repeatability (intra-day) and intermediate precision (inter-day), expressed as %RSD, which should be <2% for the same operating conditions. Specificity should be confirmed by demonstrating separation from known impurities, degradation products, and excipients. Robustness should be tested by deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C) [3] [1] [2].
The following diagram illustrates the systematic approach to developing and validating an HPLC method for atorvastatin calcium purity analysis:
HPLC Method Development Workflow for Atorvastatin Calcium Analysis
This workflow illustrates the decision-making process for developing HPLC methods tailored to specific analytical needs. The process begins with column selection, where C18 columns are preferred for most applications, C8 columns for certain pharmacopoeial methods, and chiral columns for enantiomeric purity assessment. Mobile phase optimization follows, with reversed-phase systems using buffer-acetonitrile/methanol mixtures being most common for routine analysis, normal-phase systems for chiral separations, and eco-friendly alternatives utilizing ethanol gaining prominence.
Detection method selection depends on the required sensitivity and specificity, with UV detection between 240-265 nm being most widely applicable, while fluorescence detection offers enhanced sensitivity for specific applications like biological samples. The method application dictates the validation requirements, with single-component analysis needing demonstration of specificity from excipients, combination formulations requiring separation from other APIs, impurity profiling demanding resolution of degradation products, and enantiomeric purity methods necessitating baseline separation of stereoisomers.
The selection of an appropriate HPLC method for validating atorvastatin calcium purity depends on the specific analytical requirements and available instrumentation.
For routine quality control in pharmaceutical manufacturing, the simple isocratic methods with UV detection provide robust, cost-effective analysis with adequate performance characteristics.
For stability studies and forced degradation testing, stability-indicating methods that separate atorvastatin from its degradation products are essential, with the method using Phenomenex Gemini C18 column offering proven performance.
For combination formulations with other cardiovascular drugs like amlodipine, the dual-component stability-indicating method provides simultaneous quantification with demonstrated separation from degradation products.
For regulatory compliance and pharmacopoeial standards, the European Pharmacopoeia method should be implemented, though the improved enantioselective method offers significant advantages in analysis time and solvent consumption while maintaining selectivity.
For environmentally conscious laboratories, the green HPLC method using ethanol as the organic modifier provides an eco-friendly alternative without compromising analytical performance.